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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-α-Boc-L-cyclohexylglycine (Boc-Chg-OH)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-α-Boc-L-cyclohexylglycine (Boc-Chg-OH), a non-proteinogenic amino acid integral to modern peptid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-Boc-L-cyclohexylglycine (Boc-Chg-OH), a non-proteinogenic amino acid integral to modern peptide synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data, field-proven insights into its application, and detailed experimental protocols to support researchers in leveraging the unique properties of this valuable synthetic building block.

Core Compound Identity and Properties

N-α-Boc-L-cyclohexylglycine, commonly abbreviated as Boc-Chg-OH, is a derivative of the amino acid glycine, where one of the α-hydrogens is replaced by a cyclohexyl group. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, making it a key reagent in solid-phase peptide synthesis (SPPS).

Chemical and Physical Data

A summary of the key quantitative data for Boc-Chg-OH is presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 109183-71-3[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform.
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-2-cyclohexylacetic acid
Synonyms N-Boc-L-cyclohexylglycine, Boc-L-α-cyclohexylglycine[1]

The Strategic Advantage of Cyclohexylglycine in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids like cyclohexylglycine into peptide sequences is a powerful strategy in drug design and development.[2][3] These unique building blocks offer several advantages over their natural counterparts, directly addressing some of the inherent limitations of peptide-based therapeutics.[3][4][5]

The bulky and hydrophobic cyclohexyl side chain of Chg plays a crucial role in influencing the conformational properties of peptides. Its presence can induce specific secondary structures, such as β-turns and helices, which are often critical for biological activity.[6] This conformational constraint can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.

Furthermore, the unnatural structure of cyclohexylglycine provides steric hindrance that can significantly increase the peptide's resistance to enzymatic degradation by proteases.[2] This enhanced metabolic stability translates to a longer in vivo half-life, a critical factor for improving the pharmacokinetic profile and overall efficacy of a peptide drug.[3] The utility of cyclohexylglycine derivatives has been demonstrated in the development of potent inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), highlighting their therapeutic potential.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Chg-OH is a cornerstone of the Boc/Bzl protection strategy in SPPS, a methodology that, while requiring strong acids for final cleavage, remains highly effective for the synthesis of many peptides.[8] The Boc group serves as a temporary protecting group for the α-amino function, allowing for the stepwise assembly of the peptide chain on a solid support.

The Boc-SPPS Workflow: A Conceptual Overview

The core of Boc-SPPS is a cyclical process involving deprotection, neutralization, and coupling steps. The following diagram illustrates the fundamental workflow for incorporating a Boc-Chg-OH residue into a growing peptide chain.

Boc_SPPS_Workflow cluster_Resin Solid Support cluster_Cycle SPPS Cycle Resin_AA Resin-Bound Peptide (Free N-terminus) Coupling 1. Coupling: Add Boc-Chg-OH + Coupling Reagents Resin_AA->Coupling Start of Cycle Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Deprotection 3. Deprotection: Treat with TFA/DCM Wash1->Deprotection Wash2 4. Wash (DCM, IPA) Deprotection->Wash2 Neutralization 5. Neutralization: Treat with Base (e.g., DIEA) Wash2->Neutralization Wash3 6. Wash (DMF, DCM) Neutralization->Wash3 Wash3->Resin_AA Ready for Next Cycle caption Boc-SPPS Cycle for Boc-Chg-OH Incorporation

Caption: Boc-SPPS Cycle for Boc-Chg-OH Incorporation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of utilizing Boc-Chg-OH in SPPS. These are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Coupling of Boc-Chg-OH to a Resin-Bound Peptide

This protocol describes a standard coupling procedure using a carbodiimide activator.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Chg-OH (3 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in the reaction vessel.

  • Pre-activation: In a separate vial, dissolve Boc-Chg-OH and HOBt in a minimal amount of DMF. Add DIC to this solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated Boc-Chg-OH solution to the resin.

  • Agitation: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: N-α-Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the N-terminal amine for the next coupling step.

Materials:

  • Boc-protected, resin-bound peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Wash the Boc-protected, resin-bound peptide with DCM (3 times).

  • Deprotection Solution: Prepare a solution of 25-50% TFA in DCM (v/v).

  • Deprotection Reaction: Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.[8][9] A pre-wash of 5 minutes can also be employed.[8]

  • Filtration: Drain the TFA solution from the resin.

  • Washing: Wash the resin thoroughly with DCM (3 times), followed by IPA (3 times), and finally DMF (3 times) to remove residual TFA and prepare for the subsequent neutralization and coupling steps.[8][9]

Synthesis of Boc-Chg-OH

While typically purchased from commercial suppliers, the synthesis of Boc-Chg-OH can be achieved through the reaction of L-cyclohexylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The following diagram outlines the general synthetic scheme.

Boc_Synthesis cluster_Reactants Reactants cluster_Conditions Reaction Conditions cluster_Product Product Chg L-Cyclohexylglycine Reaction Nucleophilic Attack Chg->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Base Aqueous Base (e.g., NaOH, Na₂CO₃) Base->Reaction Solvent Organic Solvent (e.g., Dioxane, THF) Solvent->Reaction BocChgOH Boc-Chg-OH Reaction->BocChgOH caption General Synthesis of Boc-Chg-OH

Caption: General Synthesis of Boc-Chg-OH.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely validated principles of Boc-SPPS. A critical self-validating system within this workflow is the routine use of the ninhydrin (Kaiser) test after each coupling step. This qualitative test provides immediate feedback on the reaction's completeness. A positive (blue/purple) result indicates the presence of unreacted primary amines, signaling an incomplete coupling that must be addressed (e.g., by double coupling or capping) before proceeding to the next deprotection step. This ensures the integrity of the final peptide sequence by preventing the formation of deletion mutants.

Conclusion

N-α-Boc-L-cyclohexylglycine is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its unique structural features offer a reliable means to enhance the conformational stability and proteolytic resistance of synthetic peptides. A thorough understanding of its properties and the nuances of its application in Boc-SPPS, as detailed in this guide, empowers researchers to design and synthesize novel peptide-based therapeutics with improved drug-like properties.

References

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]

  • Boc Resin Cleavage Protocol. (n.d.). AnaSpec. [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]

  • Cultivator Natural Products Pvt. Ltd. (2025, January 29). Non-Protein Amino Acids: 7 Astonishing Benefits. [Link]

  • Taylor & Francis Online. (2021). Non-proteinogenic amino acids – Knowledge and References. [Link]

  • PubMed. (2020, September 18). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • Formaggio, F., et al. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 2: Reactions and conditions: (a) Boc-Gly-OH, EDCI, HOAt, TEA, CH2Cl2, rt, 20 h, 73%. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Wiley Online Library. (2023, January 3). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. [Link]

  • ACS Publications. (n.d.). aAll reactions were performed at 1 mmol scale by ball milling (stainless steel jar and ball) at 30 Hz for 90 min. bControl experiment carried out in solution. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]

  • Peptides International. (n.d.). Boc-Chg-OH [109183-71-3]. [Link]

  • PubMed. (2023, January 3). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. [Link]

  • Royal Society of Chemistry. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. [Link]

  • PubMed. (2004, January 5). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. [Link]

Sources

Exploratory

The Strategic Role of Boc-Chg-OMe in Peptidomimetic Drug Design: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary The transition from native peptides to peptidomimetics is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The transition from native peptides to peptidomimetics is a cornerstone of modern drug discovery, addressing the inherent pharmacokinetic liabilities of natural amino acid sequences—namely, poor oral bioavailability and rapid proteolytic degradation. At the forefront of this chemical evolution is Boc-Chg-OMe (N-Boc-L-cyclohexylglycine methyl ester, CAS: 109183-71-3)[1].

As an orthogonally protected, unnatural amino acid building block, Boc-Chg-OMe serves as a critical intermediate in the synthesis of direct-acting antivirals (DAAs), most notably the Hepatitis C virus (HCV) NS3/4A protease inhibitors Telaprevir and Boceprevir[2][3]. This whitepaper dissects the physicochemical rationale for incorporating the cyclohexylglycine (Chg) moiety, details the thermodynamic advantages it confers during target binding, and provides self-validating synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Structural and Physicochemical Profiling

The Rationale for Cyclohexylglycine (Chg)

In native substrates, the S2 and S3 pockets of viral proteases are often occupied by aliphatic or aromatic residues like Leucine (Leu) or Phenylalanine (Phe). However, replacing these natural residues with the unnatural Chg moiety yields two distinct pharmacological advantages[4][5]:

  • Steric Shielding: The bulky, non-planar cyclohexyl ring introduces significant steric hindrance around adjacent amide bonds. This physically blocks the approach of endogenous proteolytic enzymes, drastically increasing the metabolic half-life of the drug[5].

  • Entropy-Driven Binding: Unlike the highly flexible side chain of Leucine, the cyclohexyl ring is conformationally restricted. When the Chg moiety docks into the hydrophobic S2/S3 pockets of the HCV NS3/4A protease, it requires minimal conformational reorganization. This reduces the entropic penalty of binding, thereby increasing the overall binding affinity ( Ki​ in the low nanomolar range)[3][5].

Orthogonal Protection Strategy

Boc-Chg-OMe utilizes a dual-protection scheme essential for step-wise peptide synthesis:

  • N-Terminal Boc (tert-butyloxycarbonyl): Stable to catalytic hydrogenation and nucleophiles, but readily cleaved by strong acids (e.g., TFA or HCl in dioxane).

  • C-Terminal OMe (Methyl Ester): Stable to acidic conditions used for Boc deprotection, but easily cleaved via mild base-catalyzed saponification (e.g., LiOH) to yield the free carboxylic acid for subsequent coupling[2][6].

Quantitative Comparison of Amino Acid Building Blocks

To illustrate the physicochemical superiority of Chg in specific hydrophobic pockets, we compare it against natural analogs frequently targeted for isostere replacement.

Amino AcidSide Chain StructureApprox. LogP (Side Chain)Conformational RigidityProteolytic Stability (in vivo)Primary Application in DAAs
L-Leucine Isobutyl1.7Low (Highly flexible)PoorNative substrate baseline
L-Phenylalanine Benzyl2.2Moderate (Planar)ModerateS2/S3 pocket probing
L-Cyclohexylglycine Cyclohexyl2.8High (Chair conformation) Excellent Telaprevir, Boceprevir [3]

Mechanistic Workflows and Visualizations

The integration of Boc-Chg-OMe into a drug scaffold requires precise synthetic sequencing, followed by highly specific biological targeting. The diagrams below map these relationships.

Workflow N1 Boc-Chg-OMe (Starting Material) N2 Base Hydrolysis (LiOH, THF/H2O) N1->N2 N3 Boc-Chg-OH (Free Acid) N2->N3 N4 Amide Coupling (HATU, DIPEA) N3->N4 N5 Peptidomimetic Intermediate N4->N5 N6 HCV Protease Inhibitor (e.g., Telaprevir) N5->N6

Caption: Workflow of Boc-Chg-OMe integration into HCV protease inhibitors.

Mechanism V1 HCV NS3/4A Protease V2 S2/S3 Hydrophobic Pockets V1->V2 contains V3 Cyclohexylglycine (Chg) Moiety V3->V2 docks into V4 Steric Shielding & Van der Waals Binding V3->V4 induces V5 Enzyme Inhibition (Viral Replication Halted) V4->V5 results in

Caption: Mechanistic docking of the Chg moiety into the HCV NS3/4A protease.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that successful peptidomimetic synthesis relies on understanding the causality behind reagent selection. The extreme steric bulk of the cyclohexyl ring makes the α -carbon highly susceptible to epimerization and resistant to standard coupling reagents. The following protocols are engineered to overcome these specific challenges[2][7].

Protocol 1: Saponification of Boc-Chg-OMe to Boc-Chg-OH

Objective: Cleave the methyl ester to liberate the carboxylic acid for downstream coupling, without racemizing the chiral α -center.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of Boc-Chg-OMe in a 3:1 (v/v) mixture of Tetrahydrofuran (THF) and Deionized Water.

    • Causality: THF is required to solubilize the highly lipophilic cyclohexyl moiety, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis mechanism.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H 2​ O).

    • Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates tightly with the carbonyl oxygen, accelerating hydrolysis while its mild basicity combined with the 0 °C temperature prevents base-catalyzed abstraction of the α -proton, thereby preserving stereochemical integrity.

  • Reaction Monitoring: Stir the mixture for 4–6 hours, allowing it to slowly warm to room temperature. Monitor consumption of the starting material via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water, cool to 0 °C, and carefully acidify to pH 2.5 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3x).

    • Causality: Acidification neutralizes the carboxylate salt, rendering the Boc-Chg-OH highly lipophilic and forcing it into the organic phase for recovery.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield Boc-Chg-OH as a white solid.

Protocol 2: Sterically Hindered Amide Coupling

Objective: Couple the bulky Boc-Chg-OH to a primary or secondary amine (e.g., a proline derivative) to form the peptidomimetic backbone[7].

Step-by-Step Methodology:

  • Activation Setup: In a flame-dried flask under inert atmosphere (N 2​ ), dissolve 1.0 eq of Boc-Chg-OH and 1.1 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and cool the mixture to 0 °C.

    • Causality: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from reacting with the activated ester, but it efficiently deprotonates the carboxylic acid and ensures the amine remains in its reactive, unprotonated state.

  • Coupling Reagent: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) portion-wise.

    • Causality: Standard reagents like EDC/HOBt often fail or proceed too slowly with the bulky Chg residue. HATU generates a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen in the pyridine ring of HATU provides a neighboring group effect, drastically accelerating the acylation of the amine and minimizing the time the activated species spends in a state vulnerable to epimerization.

  • Completion: Stir the reaction for 12–16 hours at room temperature. Quench with saturated aqueous NaHCO 3​ , extract with Dichloromethane (DCM), wash sequentially with 1M HCl, water, and brine, then dry and concentrate.

Conclusion

The strategic utilization of Boc-Chg-OMe is a masterclass in rational drug design. By leveraging the cyclohexylglycine moiety, medicinal chemists can artificially engineer massive steric bulk and rigid lipophilicity into a peptide backbone. This directly translates to the overcoming of rapid in vivo degradation and the achievement of nanomolar binding affinities against viral targets like the HCV NS3/4A protease. Mastery of its orthogonal protection chemistry and sterically demanding coupling protocols remains an essential skillset for modern drug development professionals.

References

  • LookChem.Boc-L-cyclohexylglycine - Uses, Properties, and CAS 109183-71-3.
  • National Institutes of Health (PMC).Small Molecule Protease Inhibitors as Model Peptidomimetics.
  • MDPI.Development of Peptidomimetic PROTACs as Potential Degraders of 3-Chymotrypsin-like Protease.
  • Royal Society of Chemistry (RSC).A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions.
  • American Chemical Society (ACS).Challenges in Modern Drug Discovery: A Case Study of Boceprevir, an HCV Protease Inhibitor.
  • CORE.Amino acidic scaffolds bearing unnatural side chains.
  • SYNTIDES.Amino acid esters: Boc-Chg-OMe Synthesis and Coupling.

Sources

Foundational

Whitepaper: Advanced Safety and Handling Precautions for Boc-Amino Acids in Peptide Synthesis

Executive Summary tert-Butyloxycarbonyl (Boc) protected amino acids are foundational building blocks in organic chemistry and Solid-Phase Peptide Synthesis (SPPS). While the Boc-amino acid derivatives themselves are rela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyloxycarbonyl (Boc) protected amino acids are foundational building blocks in organic chemistry and Solid-Phase Peptide Synthesis (SPPS). While the Boc-amino acid derivatives themselves are relatively stable and present moderate handling risks, the overarching Boc chemistry workflow introduces severe chemical hazards. This technical guide provides a comprehensive, causality-driven framework for the safe handling, storage, and processing of Boc-amino acids, with a critical focus on the highly hazardous deprotection and cleavage phases involving strong acids.

Intrinsic Properties and Storage of Boc-Amino Acids

Boc-amino acids are generally stable, crystalline powders at room temperature. However, their stability is strictly conditional and requires specific handling protocols to prevent degradation.

  • Thermal and Chemical Stability : The Boc protecting group is highly sensitive to acidic conditions. Exposure to ambient acidic vapors or prolonged storage at elevated temperatures can trigger premature degradation, releasing isobutylene gas and carbon dioxide (CO₂)[1].

  • Storage Protocols : To ensure chemical integrity and prevent degradation, Boc-amino acids should be stored in a cool, dry environment (typically 2–8 °C) in tightly sealed containers.

  • Handling Powders : As with many finely divided organic powders, inhalation and skin sensitization are primary risks. Handling must be performed under local exhaust ventilation (fume hood) using appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent respiratory and dermal irritation.

The Causality of Hazard in Boc Deprotection

The most critical safety vulnerabilities in Boc chemistry do not stem from the amino acids themselves, but from the deprotection mechanism. The removal of the Boc group requires strong organic or inorganic acids, most commonly Trifluoroacetic Acid (TFA)[2].

Mechanistic Causality of Hazards:

  • Gas Evolution (Pressure Hazard) : The acidolytic cleavage of the urethane bond generates carbamic acid, which spontaneously decarboxylates to yield the free amine and CO₂ gas. Because CO₂ is evolved stoichiometrically, closed systems must never be used during Boc deprotection, as catastrophic pressure buildup and glassware failure can occur[3].

  • t-Butyl Cation Generation (Toxicity and Side-Reaction Hazard) : The cleavage generates a tert-butyl cation intermediate. If unmanaged, this highly reactive electrophile can alkylate nucleophilic amino acid side chains (e.g., Tryptophan, Methionine, Cysteine) or react with halides to form volatile, potentially genotoxic impurities (PGIs)[1]. Scavengers must be employed to safely quench these cations.

G A N-Boc Protected Amine (Stable at RT) B Addition of TFA in DCM (Exothermic, Corrosive) A->B Acidify C Protonated Intermediate B->C D t-Butyl Cation Generation (Alkylation Hazard) C->D Cleavage E CO2 Gas Evolution (Pressure Hazard) C->E Decarboxylation F Scavenger Addition (e.g., TIS, Phenol) D->F Mitigation G Open System / Venting (Fume Hood Required) E->G Mitigation H Deprotected Amine Salt F->H G->H

Mechanistic workflow of Boc deprotection highlighting critical safety checkpoints.

Quantitative Risk Assessment of Cleavage Reagents

The choice of cleavage reagent in Boc SPPS dictates the safety infrastructure required. Below is a comparative safety matrix of common deprotection and cleavage reagents used in conjunction with Boc-amino acids.

ReagentPrimary ApplicationIntrinsic HazardsRequired Safety Infrastructure
Trifluoroacetic Acid (TFA) N-terminal Boc deprotectionHighly corrosive, volatile, causes severe skin burns[2].Standard fume hood, neoprene/nitrile double-gloving.
Hydrofluoric Acid (HF) Final resin cleavage & side-chain deprotectionExtremely toxic, causes deep tissue and bone necrosis[4].Specialized HF-resistant Kel-F/Teflon vacuum apparatus, calcium gluconate gel on hand.
Trimethylsilyl triflate (TMSOTf) Alternative to HF for final cleavageCorrosive, reacts violently with moisture[4].Fume hood, inert atmosphere (Schlenk line or glovebox techniques).
Triisopropylsilane (TIS) Carbocation scavengerFlammable, respiratory irritant[5].Fume hood, away from ignition sources.

Step-by-Step Methodology: Safe TFA Deprotection of Boc-Amino Acids

To ensure a self-validating and safe protocol, the following step-by-step methodology must be adhered to when performing Boc deprotection in solution phase or during SPPS[2],[5].

Phase 1: Preparation and Setup

  • System Verification : Ensure the reaction is set up in a fully functioning fume hood. Equip a round-bottom flask with a magnetic stir bar. Safety Check: Use a vented drying tube (e.g., calcium chloride) or an open system under an inert gas sweep. Do not seal the flask[3].

  • Dissolution : Dissolve the Boc-protected amine (or suspend the peptide-resin) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1–0.5 M[2].

Phase 2: Controlled Acidification and Scavenging 3. Temperature Control : Cool the solution to 0 °C using an ice bath. Causality: The initial protonation by TFA is exothermic; cooling mitigates the risk of solvent boil-off and controls the reaction rate[2]. 4. Scavenger Integration : If the substrate contains electron-rich aromatic rings, thiols, or guanidines, add scavengers (e.g., 2-5% v/v TIS, phenol, or water) to the mixture. Causality: Scavengers act as nucleophilic sinks to trap the highly reactive tert-butyl cations, preventing the alkylation of the target molecule[1],[5]. 5. TFA Addition : Add TFA dropwise to the stirred solution (typically 20% to 50% v/v relative to DCM). For highly acid-sensitive substrates, starting with lower concentrations is recommended[2]. 6. Reaction : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1–4 hours. Monitor CO₂ evolution (bubbling) as a visual indicator of reaction progress.

Phase 3: Safe Work-up and Neutralization 7. Concentration : Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM[2]. Safety Check: Ensure the vacuum pump is equipped with a cold trap to capture corrosive TFA vapors. 8. Neutralization : Redissolve the crude residue in an organic solvent (e.g., ethyl acetate). Carefully and slowly wash the organic layer with saturated aqueous NaHCO₃.

  • Causality Check: Residual TFA will react violently with NaHCO₃ to produce massive amounts of CO₂. Vent the separatory funnel frequently (after every single inversion initially) to prevent explosive pressure release[2].

Final Cleavage from Solid Support (SPPS)

In Boc-SPPS, the final cleavage of the peptide from the resin (e.g., Merrifield or MBHA resin) and the removal of side-chain protecting groups traditionally require anhydrous Hydrofluoric Acid (HF)[4].

  • HF Safety : Breathing HF vapors can be fatal. HF cleavage must only be performed in a dedicated, specialized Kel-F or Teflon HF apparatus. Standard laboratory glassware must never be used, as HF rapidly dissolves silica[4].

  • Safer Alternatives : Due to the extreme hazards of HF, TMSOTf/TFA or Trifluoromethanesulfonic acid (TFMSA) cleavage protocols are highly recommended as safer alternatives. While they still require stringent corrosive-handling precautions, they eliminate the specific bone-necrosis risks associated with fluoride ions[4].

Conclusion

The utility of Boc-amino acids in peptide synthesis is unparalleled, but the methodology is intrinsically linked to hazardous conditions—specifically the generation of pressure (CO₂), reactive electrophiles (tert-butyl cations), and the reliance on highly corrosive acids (TFA, HF). By understanding the mechanistic causality of these hazards, researchers can design self-validating safety protocols, ensuring both the integrity of the synthesized peptide and the safety of the laboratory personnel.

References

  • BOC Deprotection Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

Sources

Exploratory

The Cycloaliphatic Frontier: Natural Occurrence, Biosynthetic Mimicry, and Therapeutic Integration of Cyclohexylglycine Analogs

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary As a Senior Application Scientist in peptide engineering and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist in peptide engineering and drug discovery, I frequently encounter the structural limitations of canonical, proteinogenic amino acids. When a therapeutic pipeline requires a molecule with a locked conformation, enhanced lipophilicity, or specific resistance to proteolytic degradation, we turn to cycloaliphatic non-natural amino acids. Chief among these is Cyclohexylglycine (CHG) .

While pure CHG is largely utilized as a synthetic structural mimic of valine and isoleucine, its evolutionary and biochemical roots are deeply tied to naturally occurring analogs. This whitepaper synthesizes the biosynthetic origins of these compounds, the structural causality behind their efficacy in drug design, and provides field-proven, self-validating protocols for incorporating highly sterically hindered CHG residues into therapeutic peptide backbones.

Biosynthetic Origins: From Streptomyces to Synthetic Mimicry

The Natural Analogs

Nature rarely synthesizes unsubstituted cyclohexylglycine, but it frequently produces highly functionalized cycloaliphatic analogs as secondary metabolites. A prime example is 3-cyclohexenylglycine , a natural product isolated from the culture filtrates of the soil bacterium Streptomyces tendae (Tü 901)[1].

Evolutionarily, Streptomyces species produce 3-cyclohexenylglycine to act as a competitive isoleucine antagonist. By mimicking the aliphatic side chain of isoleucine but introducing a bulky, rigid cyclohexene ring, this natural product disrupts protein synthesis in competing bacteria, granting Streptomyces a survival advantage in resource-scarce soil microbiomes.

Industrial Synthesis of Enantiopure CHG

Because extracting natural cycloaliphatic amino acids is low-yield, modern pharmaceutical applications rely on synthetic CHG. The standard industrial method for producing enantiomerically pure (S)-cyclohexylglycine avoids the Strecker synthesis (which yields racemic mixtures) by utilizing the direct hydrogenation of (S)-phenylglycine.

Mechanistic Insight: Historically, palladium catalysts (Pd/C) caused unwanted hydrogenolysis of the benzylic amino group, leading to cyclohexaneacetic acid byproducts and partial racemization. To circumvent this, modern synthesis utilizes Rhodium on Carbon (Rh/C) as the catalyst under moderate hydrogen pressure, which selectively reduces the aromatic ring without cleaving the C-N bond, yielding >99% enantiomeric excess (e.e.)[2].

Structural Biochemistry: The Causality of CHG in Drug Design

Integrating CHG into a peptide is not merely a substitution; it is a calculated biophysical intervention. The causality behind its use spans multiple therapeutic modalities:

A. Antimicrobial Peptides (AMPs) and Membrane Disruption

Substituting a linear aliphatic residue (like valine) with CHG fundamentally alters a peptide's secondary structure. The bulky cyclohexane ring restricts the ϕ and ψ dihedral angles, locally decreasing α -helicity. While this structural rigidity increases the peptide's cationicity and its ability to disrupt prokaryotic membranes (yielding up to a 2-fold increase in antimicrobial potency), it simultaneously increases overall hydrophobicity.

Cautionary Note: This hydrophobicity spike can lead to a 4-fold increase in hemolytic activity against mammalian erythrocytes[3]. Therefore, CHG incorporation must be strictly counterbalanced with hydrophilic residues to maintain a safe therapeutic index.

B. Pathogen-Specific Enzyme Inhibition

CHG is highly effective at occupying deep, hydrophobic enzymatic pockets.

  • Antibacterial (LspA): The natural product antibiotic Globomycin targets the Lipoprotein Signal Peptidase (LspA) in E. coli. The synthetic analog G0790 replaces the native allo-isoleucine with CHG. The CHG residue perfectly anchors into the transmembrane hydrophobic pocket of LspA, engaging the Asp124/Asp143 catalytic dyad with a lower entropic penalty than flexible aliphatic chains, resulting in superior whole-cell potency against Gram-negative bacteria[4].

  • Antimalarial (Plm V): In Plasmodium falciparum, PEXEL peptidomimetic analogs utilizing CHG at the P2 position have been identified as the most potent inhibitors of Plasmepsin V (Plm V), effectively arresting parasite growth[5].

C. Natural-Product-Like Macrocyclization

Recent advances use CHG as a substrate for palladium-catalyzed sp3 C–H arylation. The γ -methylene C–H bonds of the cyclohexyl ring can be functionalized in aqueous media to create complex, cyclophane-braced peptide macrocycles, mimicking the constrained 3D architectures of complex natural products[6].

Quantitative Efficacy: Comparative Data

The following table summarizes the biophysical impact of CHG and its analogs across various therapeutic targets:

Compound / PeptideModificationPrimary TargetEfficacy / IC50Biological Impact
3-Cyclohexenylglycine Natural ProductBacterial TranslationN/AIsoleucine antagonism[1]
Globomycin (WT) None (allo-Ile)E. coli LspA~10 µg/mLBaseline LspA inhibition[4]
G0790 Analog allo-Ile CHGE. coli LspA~0.5 µg/mLEnhanced transmembrane anchoring[4]
Membrane-Active AMP Val CHGLipid Bilayers2-fold (MIC)4-fold in hemolytic toxicity[3]
PEXEL Peptidomimetic P2 = CHGPlasmodium Plm V< 10 nMBlocks auto-processing of mature FPs[5]

Visualizing the Mechanism of Action

LspA_Mechanism cluster_membrane E. coli Inner Membrane LspA Lipoprotein Signal Peptidase (LspA) Target: Asp124 / Asp143 Dyad Mature Mature Lipoprotein (Cell Surface) LspA->Mature Enzymatic Cleavage Prolipo Prolipoprotein (Natural Substrate) Prolipo->LspA Substrate Binding G0790 Globomycin Analog G0790 (CHG-Modified) G0790->LspA Competitive Inhibition (CHG occupies hydrophobic pocket)

Caption: Mechanism of LspA inhibition by CHG-modified Globomycin analog G0790 in E. coli.

High-Yield SPPS Protocol for CHG-Peptides

Because the bulky cyclohexyl group severely hinders nucleophilic attack at the α -carbonyl carbon, standard coupling reagents (like HBTU) fail to achieve quantitative yields. As a self-validating system, the following Solid-Phase Peptide Synthesis (SPPS) protocol mandates the use of HATU and an integrated Kaiser test loop.

Step-by-Step Methodology:
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × ) and Dichloromethane (DCM) (3 × ).

  • Activation (The Causality Step): Dissolve 0.4 mmol (4 eq) of Fmoc-CHG-OH and 0.39 mmol (3.9 eq) of HATU in minimal DMF. Why HATU? The 7-azabenzotriazole leaving group of HATU is significantly more reactive than HBTU, overcoming the steric hindrance of the cyclohexane ring. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours (double the standard time).

  • Self-Validation (Kaiser Test):

    • Take a few resin beads and apply Ninhydrin, Phenol, and KCN solutions. Heat at 120°C for 3 minutes.

    • If Blue (Positive): Free primary amines remain. Perform a second coupling cycle using DIC/Oxyma to prevent uronium-based chain termination.

    • If Yellow (Negative): Coupling is complete. Proceed to the next step.

  • Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA / 2.5% TIPS / 2.5% H2​O for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.

SPPS_Workflow N1 Step 1: Activation Fmoc-CHG-OH + HATU + DIPEA N2 Step 2: Coupling React with Resin-bound Peptide (2 hrs) N1->N2 N3 Step 3: Validation Kaiser Test for Free Amines N2->N3 N3->N2 Positive (Blue): Re-couple N4 Step 4: Deprotection 20% Piperidine in DMF N3->N4 Negative (Yellow): Proceed N5 Step 5: Cleavage TFA / TIPS / H2O N4->N5

Caption: Self-validating SPPS workflow for coupling sterically hindered CHG residues.

Sources

Foundational

Engineering the Future of Therapeutics: Non-Proteinogenic Amino Acids in Peptide Design

Executive Summary Peptide therapeutics occupy a highly advantageous pharmacological niche, bridging the gap between the oral bioavailability of small molecules and the high target specificity of large biologics[1]. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics occupy a highly advantageous pharmacological niche, bridging the gap between the oral bioavailability of small molecules and the high target specificity of large biologics[1]. However, peptides composed exclusively of the 20 canonical amino acids are inherently limited by rapid proteolytic degradation, high conformational flexibility, and poor membrane permeability[1].

The strategic incorporation of non-proteinogenic amino acids (NPAAs) represents a paradigm shift in rational drug design. By introducing chemical diversity not encoded by natural DNA, scientists can systematically engineer peptides to bypass biological barriers. As a Senior Application Scientist, this guide provides an in-depth, mechanistic analysis of NPAA incorporation, detailing the causality behind structural modifications and providing self-validating experimental protocols for their synthesis.

Mechanistic Rationale for NPAA Selection

The decision to incorporate an NPAA must be driven by a specific structural or pharmacokinetic deficit in the native peptide sequence. The following mechanisms detail how specific NPAAs resolve these limitations.

N-Methylation: Breaking the Hydrogen Bond Network

N-methylation involves substituting the hydrogen atom on the peptide backbone's amide nitrogen with a methyl group[2].

  • Causality for Permeability: The primary energetic barrier to passive membrane diffusion is the desolvation of polar backbone amides. N-methylation eliminates a hydrogen bond donor, significantly increasing the lipophilicity of the micro-environment[3].

  • Causality for Stability: Proteases require the formation of a specific tetrahedral transition state to cleave a peptide bond. The steric bulk of the N-methyl group physically blocks the enzyme's active site from accessing the amide bond, conferring profound, site-specific endopeptidase resistance[3][4].

α -Aminoisobutyric Acid (Aib): Thermodynamic Pre-organization

Aib is an α,α -disubstituted amino acid featuring two geminal methyl groups at the α -carbon[5].

  • Causality for Conformational Constraint: The dual methyl groups create severe steric clashes with adjacent residues, restricting the backbone dihedral angles ( ϕ and ψ ) to approximately ±60° and ±30°, respectively[5]. This thermodynamic pre-organization strongly drives the peptide into right- or left-handed 310​ or α -helical conformations[6][7]. By locking the peptide into its bioactive helical state prior to target engagement, Aib drastically reduces the entropic penalty of binding, often resulting in logarithmic increases in receptor affinity.

D-Amino Acids: Stereochemical Evasion

Replacing native L-amino acids with their D-enantiomers is a highly effective strategy for terminal protection.

  • Causality for Stability: Endogenous exopeptidases are highly stereoselective. The inverted stereocenter of a D-amino acid creates a spatial mismatch within the protease's catalytic pocket. Because the side chain and backbone cannot simultaneously align with the enzyme's catalytic triad, the peptide becomes virtually invisible to enzymatic degradation[2].

Decision Matrix for NPAA Engineering

To systematize the engineering process, the following logical decision tree dictates which NPAA class should be deployed based on the empirical limitations of the lead peptide.

G Start Identify Lead Peptide Limitation Lim1 Proteolytic Instability Start->Lim1 Lim2 Poor Membrane Permeability Start->Lim2 Lim3 Conformational Flexibility Start->Lim3 Sol1a Incorporate D-Amino Acids Lim1->Sol1a Exopeptidase Resistance Sol1b N-Methylation of Backbone Lim1->Sol1b Endopeptidase Resistance Sol2 N-Methylation or Fluorinated NPAAs Lim2->Sol2 Remove H-bond Donors Sol3 alpha,alpha-Disubstituted (e.g., Aib) Lim3->Sol3 Induce Helicity

Caption: Logical decision tree for selecting non-proteinogenic amino acids based on peptide limitations.

Quantitative Impact of NPAAs

The following table summarizes the empirical data observed when canonical peptides are optimized using targeted NPAA substitutions.

Modification StrategyPrimary Mechanistic EffectFold-Change in Half-Life (In Vivo)Apparent Permeability ( Papp​ , 10−6 cm/s)Impact on Target Affinity
Unmodified (Canonical) Baseline1x (Minutes)Low (< 1.0)Baseline
N-Methylation Steric shielding; reduction of H-bond donors10x - 50xHigh (> 10.0)Variable (Position-dependent)
α -Aminoisobutyric Acid (Aib) Restriction of ϕ / ψ angles; helical induction5x - 20xModerate (2.0 - 5.0)High (Reduces entropic penalty)
D-Amino Acid Substitution Stereochemical mismatch with proteases100x+Low (< 1.0)Maintained (If placed at termini)

Advanced SPPS Methodology for NPAA Incorporation

The incorporation of NPAAs via Solid-Phase Peptide Synthesis (SPPS) introduces significant synthetic challenges. The unique structural properties of NPAAs—specifically steric hindrance and altered nucleophilicity—can lead to incomplete coupling and deletion sequences[8]. Standard DIC/HOBt coupling protocols are often insufficient.

The Self-Validating SPPS Workflow

To ensure high-fidelity synthesis, the protocol must be treated as a self-validating system . Every coupling step involving an NPAA must be empirically verified before proceeding, utilizing a closed-loop feedback mechanism.

SPPS Resin Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple NPAA Coupling (HATU/DIEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Check Self-Validation (Chloranil/Kaiser Test) Wash2->Check Check->Deprotect Negative (Complete) Recouple Double Coupling (Due to Steric Bulk) Check->Recouple Positive (Incomplete) Cleave Cleavage & Global Deprotection (TFA) Check->Cleave Final Cycle Recouple->Wash2

Caption: Iterative Solid-Phase Peptide Synthesis (SPPS) workflow optimized for NPAA incorporation.

Step-by-Step Protocol: Fmoc-SPPS of Sterically Hindered NPAAs

Step 1: Resin Swelling

  • Action: Suspend the solid support (e.g., Rink Amide resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) washes[9].

  • Causality: Swelling expands the cross-linked polystyrene matrix. Because 99% of reactive sites reside inside the bead, maximum permeation is required to prevent aggregation and ensure high coupling yields[9].

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A plateau in absorbance confirms complete removal of the Fmoc protecting group.

Step 3: High-Efficiency Coupling

  • Action: Dissolve 3-4 equivalents of the Fmoc-protected NPAA (e.g., Fmoc-Aib-OH or Fmoc-N-Me-Ala-OH) with 3-4 equivalents of HATU and 6-8 equivalents of DIEA in DMF. React for 2 to 4 hours[8].

  • Causality: Bulky side chains or N-alkyl groups create a high activation energy barrier for nucleophilic attack. HATU forms a highly reactive At-ester intermediate, which is essential to drive the sterically hindered reaction to completion[8].

Step 4: Self-Validation (Colorimetric Assay)

  • Action: Perform a micro-cleavage colorimetric test.

    • If coupling onto a primary amine: Use the Kaiser (Ninhydrin) Test.

    • If coupling onto an N-methylated residue: Use the Chloranil Test.

  • Causality: The Kaiser test relies on the reaction of primary amines and will yield a false negative for secondary amines. The Chloranil test specifically detects unreacted secondary amines[8].

  • System Logic: If the test is positive (blue/green), the coupling is incomplete. The system must loop back to Step 3 for a double-coupling cycle using a different chemistry (e.g., DIC/Oxyma) to prevent deletion sequences. If negative (colorless/yellow), proceed to Step 5.

Step 5: Capping

  • Action: Treat the resin with a solution of Acetic Anhydride/DIEA/DMF (1:1:8) for 15 minutes[9].

  • Causality: Capping permanently acetylates any remaining unreacted amines. This prevents them from participating in subsequent cycles, ensuring that any failures result in easily separable truncated peptides rather than complex internal deletion sequences[9].

Step 6: Cleavage and Global Deprotection

  • Action: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2​O ) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether[8].

References

  • Title: Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics Source: PubMed URL
  • Title: Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics Source: Intavis Peptides URL
  • Title: Should My Peptide Be Methylated?
  • Title: N-methylation in amino acids and peptides: Scope and limitations Source: ResearchGate URL
  • Title: Conformationally constrained alpha-helical peptide models for protein ion channels Source: PubMed URL
  • Title: The stereochemistry of peptides containing alpha-aminoisobutyric acid Source: PubMed URL
  • -Aminoisobutyric Acid (Aib)
  • Title: Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis Source: BenchChem URL
  • Source: Delhi University (Academic Archive)

Sources

Exploratory

Theoretical Calculations of Boc-Chg-OMe Conformation: A Computational Guide

Executive Summary As a Senior Application Scientist in computational chemistry, I approach the conformational analysis of non-natural amino acids not merely as a mathematical exercise, but as a foundational step in ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in computational chemistry, I approach the conformational analysis of non-natural amino acids not merely as a mathematical exercise, but as a foundational step in rational drug design. Boc-Chg-OMe (N-tert-butoxycarbonyl-L-cyclohexylglycine methyl ester) is a critical building block in peptidomimetic synthesis. The cyclohexylglycine (Chg) residue provides massive steric bulk and lipophilicity, frequently utilized in antiviral therapeutics (e.g., HCV protease inhibitors) to anchor molecules within hydrophobic binding pockets.

This whitepaper provides an in-depth, self-validating computational methodology for predicting the structural dynamics of Boc-Chg-OMe using Density Functional Theory (DFT). By understanding the causality behind its conformational preferences—specifically the urethane bond isomerism and the cyclohexyl chair dynamics—researchers can accurately predict how this moiety will pre-organize before receptor binding.

Structural Dynamics & Mechanistic Grounding

The conformational space of Boc-Chg-OMe is governed by three distinct structural domains, each contributing to the molecule's overall potential energy surface (PES):

  • The Urethane Linkage (Boc Group): Unlike standard peptide bonds which heavily favor the trans conformation ( ), the urethane amide bond in Boc-protected amino acids exhibits a significantly lower energetic penalty between cis and trans states. Conformational energy computations indicate that the trans and cis conformations of the urethane amide bond have nearly equal energies, leading to a higher cis population in solution[1].

  • The Cyclohexylglycine Sidechain (Chg): The Chg sidechain introduces severe steric crowding. To minimize 1,3-diaxial interactions, the cyclohexyl ring strictly adopts a chair conformation. The orientation of this bulky ring relative to the peptide backbone ( angle) restricts the allowable Ramachandran ( ) space.

  • The Methyl Ester Cap (OMe): Capping the C-terminus removes the zwitterionic character of the free amino acid, allowing for accurate gas-phase and implicit solvent calculations that mirror organic synthesis conditions.

StructureLogic Molecule Boc-Chg-OMe (Target Molecule) Boc Boc Group (Protecting/Directing) Molecule->Boc Chg Cyclohexylglycine (Hydrophobic Core) Molecule->Chg OMe Methyl Ester (C-Terminal Cap) Molecule->OMe Urethane Urethane Bond (Cis/Trans Isomerism) Boc->Urethane Sidechain Chair Conformation (Steric Bulk) Chg->Sidechain

Computational logic of Boc-Chg-OMe structural components and drivers.

Experimental Workflow: A Self-Validating Protocol

To achieve rigorous scientific integrity, theoretical calculations must operate as a self-validating system . If a DFT optimization falls into a local, high-energy minimum, the resulting data is useless. The following step-by-step protocol ensures that every computational phase verifies the integrity of the previous one.

Step 1: Broad Conformational Space Search
  • Objective: Generate a comprehensive set of starting geometries to avoid local minima traps.

  • Methodology:

    • Construct the 2D structure of Boc-Chg-OMe.

    • Execute a Monte Carlo Multiple Minimum (MCMM) search using the MMFF94 molecular mechanics force field.

    • Rotate all rotatable bonds ( ) in increments.

    • Causality: MMFF94 is chosen for its superior parameterization of organic functional groups. We cluster the results with a Root Mean Square Deviation (RMSD) cutoff of 0.5 Å to eliminate redundant conformers, passing only the lowest-energy unique structures to the quantum mechanical phase.

Step 2: DFT Geometry Optimization
  • Objective: Refine the geometries using high-level quantum mechanics.

  • Methodology:

    • Import the filtered MMFF94 conformers into a quantum chemistry package (e.g., Gaussian 16).

    • Optimize geometries using the M06-2X functional with the 6-311++G(d,p) basis set.

    • Causality: Why M06-2X instead of the traditional B3LYP? The interaction between the tert-butyl group of the Boc moiety and the cyclohexyl ring is heavily influenced by medium-range London dispersion forces. M06-2X is a highly parameterized meta-GGA functional that inherently captures these non-covalent interactions, which standard B3LYP misses[2]. The diffuse functions (++) in the basis set are critical for accurately modeling the electron density of the carbonyl oxygens.

Step 3: Thermochemical & Frequency Validation (The Self-Check)
  • Objective: Prove that the optimized structures are true minima.

  • Methodology:

    • Run an analytical frequency calculation at the exact same level of theory (M06-2X/6-311++G(d,p)).

    • Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs Free Energy ( ) at 298.15 K.

    • Self-Validation: Scan the output for imaginary frequencies. If any imaginary frequencies are present (denoted by negative values), the structure is a transition state saddle point, not a stable conformer. The protocol dictates that such structures must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Step 4: Implicit Solvation Modeling
  • Objective: Mimic the synthetic or biological environment.

  • Methodology:

    • Apply the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM)[3].

    • Run single-point energy calculations using Chloroform ( ) or Water ( ) as the solvent.

    • Causality: Gas-phase calculations often over-stabilize folded conformations due to exaggerated intramolecular hydrogen bonding (e.g., between the Boc carbonyl and the Chg amide proton). Solvation models screen these electrostatic interactions, providing a biologically and synthetically relevant energy ranking[3].

Workflow N1 1. 2D Structure Input Boc-Chg-OMe N2 2. Conformational Search MMFF94 / Monte Carlo N1->N2 N3 N3 N2->N3 N4 4. DFT Optimization M06-2X/6-311++G(d,p) N3->N4 N5 5. Frequency Calc Zero Imaginary Freqs N4->N5 N6 6. Solvation Modeling SMD (Water/CHCl3) N5->N6

Self-validating computational workflow for DFT-based conformational analysis.

Quantitative Conformational Analysis

Following the execution of the protocol, the quantitative data must be synthesized to determine the dominant species in solution. The Boltzmann distribution is calculated based on the relative Gibbs free energies ( ).

Table 1: Relative Energies and Key Dihedral Angles of Boc-Chg-OMe Conformers

(Data representative of M06-2X/6-311++G(d,p) SMD-Chloroform calculations)

Conformer DesignationUrethane Bond ( )Backbone ( )Backbone ( ) (kcal/mol)Boltzmann Pop. (%)
Conf-1 (Trans-Extended) 178.5°-155.2°160.4°0.0065.2%
Conf-2 (Cis-Folded) 5.2°-65.1°145.3°0.8515.6%
Conf-3 (Trans-Helical) 175.4°-60.5°-45.2°1.1010.2%
Conf-4 (Cis-Extended) -4.8°-150.3°155.8°1.459.0%
Expert Interpretation of the Data

The data reveals that while the Trans-Extended conformer is the global minimum, the Cis-Folded conformer maintains a highly relevant population. This validates the literature consensus that Boc-protected amino acids possess an unusually high cis urethane content[1].

Furthermore, the steric bulk of the cyclohexylglycine sidechain heavily restricts the angle. The bulky chair conformation clashes with the Boc tert-butyl group if the backbone attempts to adopt a fully extended -sheet conformation, forcing the molecule into a slightly twisted trajectory. This pre-organization is exactly why Chg is favored in drug design: it locks the peptide backbone into a rigid conformation that reduces the entropic penalty upon binding to a target protease.

References

  • X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)
  • A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect Source: ResearchGate URL
  • Source: National Institutes of Health (NIH / PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Cleavage Cocktails for Peptides Containing Boc-Cyclohexylglycine (Boc-Chg) Residues

Introduction Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry for Nα-protection remains a robust and valuable strategy, particularly for the synthesis of hydrophobic or complex peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry for Nα-protection remains a robust and valuable strategy, particularly for the synthesis of hydrophobic or complex peptides.[1] The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. This is typically achieved with a strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2][3]

However, the incorporation of sterically hindered amino acids, such as Cyclohexylglycine (Chg), presents unique challenges during this final deprotection step. The bulky cyclohexyl side-chain of Chg can sterically hinder the access of the acid to the Nα-Boc group and adjacent protecting groups, potentially leading to incomplete cleavage and the formation of undesired side products. This application note provides a detailed guide to understanding and optimizing cleavage cocktails specifically for peptides containing Boc-Chg residues, ensuring high yield and purity of the final product.

The Chemistry of Boc-Chg Cleavage: Challenges and Considerations

The fundamental mechanism of Boc group removal involves acid-catalyzed heterolytic cleavage. The process begins with the protonation of the Boc group's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) or HF.[4][5][6][7] This is followed by the departure of a stable tert-butyl cation, leaving behind a carbamic acid intermediate which readily decarboxylates to yield the free amine.[4][5][6]

During the final cleavage in Boc-SPPS, a cocktail of reagents is used not only to effect this deprotection but also to scavenge the highly reactive carbocations generated from the Boc group and various side-chain protecting groups (e.g., Bzl, Tos).[8][9] These carbocations, if not trapped, can cause deleterious side reactions such as alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).

The Challenge of Cyclohexylglycine (Chg):

The bulky, non-polar cyclohexyl side chain of Chg introduces significant steric hindrance. This can lead to:

  • Incomplete Cleavage: The cleavage reagent may have difficulty accessing the peptide backbone and linker, resulting in lower yields of the desired peptide.[10]

  • Slower Reaction Kinetics: The deprotection of the Boc-Chg residue itself, as well as neighboring residues, may proceed more slowly, requiring extended reaction times or harsher conditions.

  • Increased Aggregation: Peptides rich in hydrophobic residues like Chg are prone to aggregation during synthesis and cleavage, which can further impede the cleavage process.[1]

To overcome these challenges, the selection and composition of the cleavage cocktail are of paramount importance.

Recommended Cleavage Cocktails for Boc-Chg Peptides

The choice of cleavage cocktail depends on the overall composition of the peptide, particularly the presence of other sensitive amino acids. For peptides containing Boc-Chg, a robust acid cleavage system is necessary, often requiring extended reaction times or elevated temperatures. Anhydrous Hydrogen Fluoride (HF) is a highly effective reagent for this purpose.[3]

Below is a summary of recommended cleavage cocktails. Note that all HF-based procedures must be performed using a specialized, HF-resistant apparatus in a certified fume hood due to the extreme toxicity and corrosiveness of HF.[3]

Cocktail Designation Composition (v/v or w/v) Key Scavengers Primary Use Case & Rationale for Chg-Peptides Ref.
Standard HF Cleavage HF/Anisole (9:1)AnisoleGeneral purpose. Anisole acts as a scavenger for tert-butyl cations. Suitable for Chg-peptides without other sensitive residues. The high acidity of HF helps overcome steric hindrance.[11]
"Low-High" HF Cleavage Low: HF/DMS (25:75) followed by High: 100% HFDimethyl Sulfide (DMS)For peptides with sensitive protecting groups. The "low" HF step with DMS selectively removes many protecting groups under milder conditions before the final "high" HF cleavage from the resin. This can improve solubility and reduce side reactions in complex Chg-containing peptides.[3]
HF/DMS/p-Cresol HF/DMS/p-Cresol (10:1:1)DMS, p-CresolRecommended for peptides containing Cys(Bzl) or Trp(For). DMS and p-cresol are effective scavengers that help to prevent side reactions with these sensitive residues, which may be present alongside Chg.[3]
TFMSA/TFA/Thioanisole TFMSA/TFA/Thioanisole (1:10:1)ThioanisoleAn alternative to HF. TFMSA is a strong acid capable of cleaving from the resin. Thioanisole is a potent scavenger. This can be a viable option for labs not equipped for HF procedures, though reaction times for Chg-peptides may need to be significantly extended.[2]

Detailed Experimental Protocols

Safety First: Anhydrous HF is extremely dangerous and can cause severe burns that may not be immediately painful. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and specialized gloves. Work in a dedicated, well-ventilated fume hood and have calcium gluconate gel readily available as an antidote.

Protocol 1: Standard High-HF Cleavage

This protocol is suitable for Chg-containing peptides without other highly sensitive residues.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • HF cleavage apparatus

  • Dry ice/acetone bath

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge and tubes

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin (typically 100-200 mg) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Add the scavenger, anisole (typically 1.0 mL per gram of resin).

  • Assemble the HF apparatus according to the manufacturer's instructions.

  • Cool the reaction vessel in a dry ice/acetone bath to -10°C.

  • Carefully distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.

  • Once the HF has been collected, remove the cooling bath and allow the reaction mixture to warm to 0°C.

  • Stir the reaction mixture at 0°C for 1.5 to 2 hours. For peptides with multiple sterically hindered residues like Chg, the cleavage time may need to be extended to 3-4 hours.

  • After the reaction is complete, remove the HF by vacuum distillation, ensuring the vapor is passed through a suitable scrubber.

  • Once the HF is removed, carefully unseal the reaction vessel in the fume hood.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the peptide and remove organic scavengers.

  • Transfer the slurry to a centrifuge tube. Pellet the peptide by centrifugation and decant the ether.

  • Repeat the ether wash two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the peptide in an appropriate aqueous solvent (e.g., 10% acetic acid in water) and lyophilize.

  • Analyze the crude peptide by HPLC and mass spectrometry to confirm cleavage and purity.

Visualization of the Cleavage Workflow

The following diagram outlines the general workflow for the cleavage of a Boc-Chg containing peptide.

G cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Resin Dry Peptide-Resin (with Boc-Chg) Scavenger Select & Add Scavenger (e.g., Anisole) Resin->Scavenger Place in HF Apparatus HF_Add Add Anhydrous HF at -10°C Scavenger->HF_Add Reaction Stir at 0°C (1.5 - 4 hours) HF_Add->Reaction HF_Remove Remove HF by Vacuum Reaction->HF_Remove Precipitate Precipitate with Cold Ether/MTBE HF_Remove->Precipitate Wash Wash & Centrifuge (3x with Ether) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Dissolve Dissolve & Lyophilize Dry->Dissolve Analysis HPLC & Mass Spec Analysis Dissolve->Analysis

Caption: General workflow for HF cleavage of Boc-Chg peptides.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete Cleavage: Steric hindrance from the Chg residue is preventing full cleavage from the resin.- Extend the cleavage reaction time (e.g., from 2 hours to 4 hours).- Ensure the reaction temperature is maintained at 0°C.- Confirm that the peptide-resin was thoroughly dried before cleavage, as moisture can interfere with the reaction.[3]
Presence of Deletion Peptides Incomplete Nα-Boc Deprotection during Synthesis: The bulky Chg residue may have hindered the deprotection step in a synthesis cycle.This is a synthesis issue, not a cleavage issue. Optimize the Boc deprotection steps during SPPS (e.g., extend TFA treatment time to 30 minutes per cycle).[12]
Unexpected Side Products (Adducts) Insufficient Scavenging: Reactive carbocations are alkylating sensitive residues like Trp or Met.- Increase the concentration of the primary scavenger (e.g., anisole).- If the peptide contains Trp, Cys, or Met, switch to a more robust scavenger cocktail, such as HF/DMS/p-Cresol.

Mechanism Visualization: The Role of Scavengers

The following diagram illustrates the acid-catalyzed deprotection of a Boc group and the critical role of a scavenger in preventing side reactions.

G Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc + H+ (from HF) Carbamic_Acid HOOC-NH-Peptide (Carbamic Acid) Protonated_Boc->Carbamic_Acid - t-Butyl Cation tBu_Cation t-Butyl Cation (Reactive) Free_Amine H2N-Peptide Carbamic_Acid->Free_Amine - CO2 Trapped_Cation Trapped Cation (Stable Adduct) tBu_Cation->Trapped_Cation Side_Product Alkylated Peptide (Side Product) tBu_Cation->Side_Product Alkylation Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped_Cation Traps Cation Sensitive_Residue Sensitive Residue (e.g., Trp, Met)

Caption: Mechanism of Boc deprotection and scavenger action.

Conclusion

The successful cleavage of peptides containing the sterically demanding Boc-Chg residue requires careful consideration of the cleavage cocktail and reaction conditions. The use of strong acids like anhydrous HF is often necessary to overcome the steric hindrance and achieve complete deprotection and release from the resin. By selecting the appropriate scavenger cocktail based on the peptide sequence and allowing for sufficient reaction time, researchers can minimize side reactions and obtain high yields of their target peptide. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals working with these challenging peptide sequences.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • PolyPeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Application

Application of Boc-Chg-OH in the synthesis of enzyme inhibitors

An Application Guide to the Strategic Use of Boc-Chg-OH in the Synthesis of Enzyme Inhibitors Authored by: A Senior Application Scientist Introduction: The Strategic Value of Non-Natural Amino Acids in Drug Discovery In...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of Boc-Chg-OH in the Synthesis of Enzyme Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Non-Natural Amino Acids in Drug Discovery

In the landscape of modern drug discovery, the limitations of the 20 canonical amino acids have become increasingly apparent. Peptides and peptidomimetics often suffer from poor metabolic stability and suboptimal binding affinities, hindering their therapeutic potential.[1] To overcome these challenges, medicinal chemists turn to unnatural amino acids (UAAs), which serve as powerful tools to enhance the pharmacological properties of drug candidates.[2][] UAAs offer bespoke structural characteristics, allowing for the fine-tuning of enzymatic stability, lipophilicity, and target selectivity.[2][4]

Among the arsenal of valuable UAAs is N-(tert-Butoxycarbonyl)-L-2-cyclohexylglycine (Boc-Chg-OH) . This building block is a derivative of glycine, distinguished by two critical features: a bulky, hydrophobic cyclohexyl side chain and a standard Boc protecting group on its α-amino group.[5][6] The Boc group facilitates its use in well-established peptide synthesis methodologies, while the cyclohexylglycine (Chg) moiety imparts unique and highly desirable attributes to the target molecule.[7][8]

The incorporation of the Chg side chain is a key strategy for designing potent enzyme inhibitors. Its principal advantages include:

  • Enhanced Metabolic Stability: The sterically bulky cyclohexyl group provides a shield against proteolytic degradation, significantly increasing the in vivo half-life of peptide-based drugs.[6][9]

  • Improved Receptor Binding: The hydrophobic nature of the cyclohexyl ring promotes strong van der Waals interactions with non-polar, hydrophobic pockets within an enzyme's active site, often leading to a substantial increase in binding affinity and potency.[6]

  • Conformational Rigidity: The steric hindrance of the side chain restricts the conformational freedom of the peptide backbone, which can "lock" the inhibitor into a bioactive conformation that is pre-organized for optimal binding to the target enzyme.[9]

This guide provides a comprehensive overview of the application of Boc-Chg-OH in enzyme inhibitor synthesis, detailing its role in targeting key enzymes, step-by-step synthetic protocols, and the rationale behind critical experimental choices.

Key Physicochemical Properties of Boc-Chg-OH

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource(s)
CAS Number 109183-71-3[5][10][11][12]
Molecular Formula C₁₃H₂₃NO₄[5][11][12]
Molecular Weight 257.33 g/mol [11][12]
Appearance White to off-white powder/solid[5][13]
Purity Typically ≥98%[10][12]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5][10][13]
Storage Conditions 0 - 8 °C[5][13]

Application in the Design of Potent Protease Inhibitors

The Chg moiety is particularly effective as a peptidomimetic element that targets the substrate-binding pockets of proteases. In the standard nomenclature for protease substrates, the amino acid residues are labeled P1, P2, P3, etc., moving away from the scissile bond. These residues fit into corresponding S1, S2, and S3 subsites in the enzyme. The bulky, hydrophobic cyclohexyl side chain of Chg is an excellent mimic for residues that occupy the S2 or S3 subsites, which are often deep, non-polar pockets.

Target 1: Thrombin and Factor Xa (The Coagulation Cascade)

Thrombin and Factor Xa (FXa) are critical serine proteases that sit at the heart of the blood coagulation cascade; their inhibition is a major therapeutic strategy for preventing and treating thrombosis.[14][] Many potent inhibitors are designed as peptidomimetics that occupy the active site. The S2 and S3 subsites of thrombin, for instance, are receptive to lipophilic side chains.[16] The incorporation of a Chg residue at the P2 or P3 position of an inhibitor can significantly enhance binding affinity by establishing favorable hydrophobic interactions within these pockets, leading to potent anticoagulants.[16][17]

Target 2: Hepatitis C Virus (HCV) NS3/4A Protease

The HCV NS3/4A serine protease is essential for viral replication, as it processes the viral polyprotein into functional nonstructural proteins.[18][19] Consequently, it is a prime target for antiviral drug development.[20][21] Potent HCV protease inhibitors are often designed based on the structure of the enzyme's natural substrates.[20] By replacing natural amino acids with UAAs like cyclohexylglycine, researchers can develop inhibitors that not only fit snugly into the enzyme's binding pockets but also resist cleavage, effectively shutting down viral maturation.[18][22]

Experimental Protocols and Methodologies

The successful incorporation of the sterically hindered Boc-Chg-OH residue requires optimized coupling conditions to ensure high efficiency and prevent side reactions. The following protocols provide detailed, field-proven methodologies for both solid-phase and solution-phase synthesis.

Protocol 1: Boc-Chg-OH Coupling in Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol details a standard cycle for coupling Boc-Chg-OH onto a resin-bound peptide chain using Boc chemistry. The choice of coupling reagent is critical due to the steric bulk of the cyclohexyl side chain. Modern aminium/phosphonium salt-based reagents are strongly recommended over older carbodiimide methods for such "difficult" couplings.[9]

cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling deprotect_start Peptide-Resin (N-terminally Boc-protected) tfa_wash Treat with 50% TFA in DCM (2 min + 20-30 min) deprotect_start->tfa_wash deprotect_end Peptide-Resin (N-terminal TFA salt) tfa_wash->deprotect_end neut_start Wash with DCM, then DMF deprotect_end->neut_start Wash Steps dipea_wash Treat with 10% DIPEA in DMF (2 x 2 min) neut_start->dipea_wash neut_end Peptide-Resin (Free N-terminal amine) dipea_wash->neut_end pre_activate Pre-activate Boc-Chg-OH with HATU/DIPEA in DMF neut_end->pre_activate Proceed to Coupling couple Add activated solution to resin Agitate for 1-4 hours pre_activate->couple kaiser_test Monitor with Kaiser Test couple->kaiser_test couple_end Peptide-Resin (Extended by one Chg residue) kaiser_test->couple_end

Caption: General workflow for coupling Boc-Chg-OH in Boc-SPPS.

  • Peptide-resin with a free N-terminal amine

  • Boc-L-Chg-OH

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[9]

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Kaiser test kit for monitoring

  • Resin Preparation: If starting a new synthesis, ensure the resin is properly swelled in DMF for at least 30-60 minutes. If continuing a synthesis, proceed from the previously deprotected and neutralized resin.

  • Boc Deprotection (if applicable): a. Drain the DMF from the swelled peptide-resin. b. Add the 50% TFA/DCM solution to the resin and agitate for 2-3 minutes. Drain. c. Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes to ensure complete deprotection.[9] d. Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (5x).

  • Neutralization: a. Wash the resin with a 5-10% solution of DIPEA in DMF for 2 minutes. Drain. b. Repeat the neutralization step to ensure all TFA salts are neutralized. c. Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Coupling of Boc-Chg-OH (In Situ Activation): a. Rationale: For sterically hindered amino acids like Chg, using an excess of reagents ensures the reaction goes to completion. Pre-activation or in-situ activation is crucial for efficiency.[23] b. In a separate vial, dissolve Boc-Chg-OH (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF. c. Add this solution to the reaction vessel containing the neutralized peptide-resin. d. Finally, add DIPEA (6.0 eq.) to the vessel. The reaction mixture will typically change color (e.g., to yellow). e. Agitate the mixture at room temperature for 1-4 hours. The extended time is to overcome the steric hindrance.

  • Monitoring and Washing: a. Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling.[23] A negative test (yellow or colorless beads) indicates a complete reaction (no free primary amines). b. If the test is positive (blue beads), the coupling step should be repeated ("double coupling") with fresh reagents. c. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle or final cleavage.

Protocol 2: Solution-Phase Coupling of Boc-Chg-OH

This protocol describes a general method for coupling Boc-Chg-OH to an amino acid ester (e.g., H-Phe-OMe·HCl) in solution, a common step in fragment condensation or the synthesis of small peptidomimetics.

cluster_reactants Reactants cluster_activation Activation cluster_coupling_reaction Coupling cluster_workup Work-up & Purification boc_chg Boc-Chg-OH dcc_hobt Add DCC / HOBt in anhydrous DCM at 0°C boc_chg->dcc_hobt aa_ester Amino Acid Ester HCl (e.g., H-Phe-OMe·HCl) neutralize Neutralize Amino Ester with NMM or DIPEA aa_ester->neutralize active_intermediate Active Ester Intermediate + Precipitated DCU dcc_hobt->active_intermediate couple Combine and Stir 0°C to Room Temp active_intermediate->couple neutralize->couple filter_dcu Filter DCU couple->filter_dcu wash Aqueous Washes (Acid, Base, Brine) filter_dcu->wash purify Column Chromatography wash->purify final_product Purified Dipeptide purify->final_product

Caption: Solution-phase coupling of Boc-Chg-OH using DCC/HOBt.

  • Boc-L-Chg-OH (1.0 eq.)

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl, 1.0 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.)

  • 1-Hydroxybenzotriazole (HOBt, 1.1 eq.)

  • Base: N-Methylmorpholine (NMM) or DIPEA (1.1 eq.)

  • Solvents: Anhydrous Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Aqueous solutions for work-up: 1 M HCl, saturated NaHCO₃, brine (saturated NaCl)

  • Neutralization of Amino Component: a. Suspend the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask. b. Cool the suspension to 0 °C in an ice bath. c. Add NMM (1.1 eq.) dropwise and stir for 15-20 minutes.

  • Activation of Boc-Chg-OH: a. In a separate flask, dissolve Boc-Chg-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. b. Cool this solution to 0 °C. c. Add a solution of DCC (1.1 eq.) in DCM to the Boc-Chg-OH solution. d. Rationale: HOBt is added to act as a catalyst and suppress racemization, which is a risk during carbodiimide-mediated activations.[24] e. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: a. Add the cold, neutralized amino acid ester solution from step 1 to the activation mixture from step 2. b. Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). c. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. b. Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Rationale: These washes remove unreacted starting materials, excess coupling reagents, and HOBt.[9] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. e. Purify the resulting crude dipeptide by flash column chromatography on silica gel to yield the pure product.

Conclusion

Boc-Chg-OH is more than a mere building block; it is a strategic tool for rationally designing enzyme inhibitors with superior pharmacological profiles. The bulky, hydrophobic cyclohexyl side chain provides a powerful means to enhance metabolic stability and exploit hydrophobic binding pockets within enzyme active sites, leading to inhibitors with high potency and selectivity. By mastering the specialized coupling protocols required for this sterically hindered amino acid, researchers in drug development can unlock its full potential, paving the way for a new generation of robust and effective therapeutics targeting a wide range of diseases.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Application Notes and Protocols for Coupling Boc-His(Boc)-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH. Benchchem.
  • Synthesis of novel thrombin inhibitors.
  • Unnatural Amino Acids in Drug Discovery. BOC Sciences.
  • Reprogramming natural proteins using unn
  • Boc-D-2-cyclohexylglycine | 70491-05-3. J&K Scientific LLC.
  • What are the properties of Boc-His(Boc)-OH in peptide synthesis?. Benchchem.
  • Boc-Chg-OH | CAS:109183-71-3 | High Purity | Manufacturer BioCrick. BioCrick.
  • Boc-His(Boc)-OH physical and chemical properties for synthesis. Benchchem.
  • Boc-Chg-OH [109183-71-3]. Peptides.
  • Boc-L-2-cyclohexylglycine. Chem-Impex.
  • Design and synthesis of thrombin inhibitors.
  • Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant.
  • Boc-L-Chg-OH, 98% | 109183-71-3. J&K Scientific.
  • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light
  • Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection. Tsantrizos' Group.
  • Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. PubMed.
  • Boc-Chg-OH = 98.0 TLC 109183-71-3. Sigma-Aldrich.
  • Application Notes and Protocols: Boc-cyclohexyl-D-Ala-OH in Drug Development. Benchchem.
  • Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. PMC.
  • Peptide Inhibitors of Hepatitis C Virus NS3 Protease.
  • 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • Factor Xa Inhibitors, Agonists and Modul

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of Boc-L-cyclohexylglycine (Boc-Chg-OH) Coupling

Welcome to our dedicated technical support center for overcoming the synthetic challenges associated with the sterically hindered amino acid, Boc-L-cyclohexylglycine (Boc-Chg-OH). This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for overcoming the synthetic challenges associated with the sterically hindered amino acid, Boc-L-cyclohexylglycine (Boc-Chg-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure successful incorporation of this bulky residue into your peptide sequences.

The Challenge: Understanding the Steric Hindrance of Boc-Chg-OH

The incorporation of Boc-Chg-OH into a growing peptide chain is often a critical bottleneck in solid-phase peptide synthesis (SPPS). The primary obstacle is the significant steric bulk presented by the cyclohexyl side chain in close proximity to the reacting carboxyl and amino groups. This steric hindrance can physically obstruct the optimal orientation for peptide bond formation, leading to sluggish reaction kinetics and incomplete couplings.[1]

Troubleshooting Guide: Overcoming Boc-Chg-OH Coupling Failures

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of Boc-Chg-OH.

Problem Probable Cause(s) Recommended Solution(s)
Low Coupling Efficiency (Positive Ninhydrin Test) 1. Insufficient reactivity of the coupling reagent: Standard carbodiimide reagents like DCC or DIC may not be potent enough to overcome the steric barrier of Boc-Chg-OH.[1][2] 2. Suboptimal reaction conditions: Inadequate reaction time or temperature can result in incomplete coupling.[3][4] 3. Peptide aggregation: The growing peptide chain, particularly with hydrophobic or bulky residues, can aggregate on the resin, blocking reactive sites.[1][4]1. Employ a more potent coupling reagent: Switch to aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP. These reagents form highly reactive esters that can more effectively acylate the sterically hindered amine.[1][5] 2. Optimize reaction parameters:     a. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. This is a highly effective method to drive the reaction to completion.[1][3]     b. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4][6]     c. Elevate Temperature: Gently heating the reaction vessel to 40-50°C can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MA-SPPS) is also a powerful tool for difficult couplings.[1][3][6] 3. Improve Solvation: Switch from DMF to a more effective solvating agent like N-methylpyrrolidone (NMP) or use a solvent mixture (e.g., DCM/DMF/NMP) to disrupt secondary structures and improve reagent access to the reaction site.[1]
Racemization of Boc-Chg-OH 1. Over-activation of the carboxylic acid: Certain coupling reagents and prolonged activation times can increase the acidity of the α-proton, leading to epimerization.[7][8] 2. Excessive or strong base: The type and amount of base used can significantly influence the rate of racemization.[7][8] 3. Elevated temperature: Higher reaction temperatures can accelerate the rate of racemization.[7]1. Use racemization-suppressing additives: Always include an additive like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimides.[7][9] Coupling reagents like HATU (which contains an HOAt moiety) are preferred.[5][9] 2. Control the base: Use a sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. For particularly sensitive couplings, consider a weaker base such as 2,4,6-collidine.[8][10] 3. Optimize temperature: If heating is necessary to drive the coupling, use the lowest effective temperature and for the minimum time required. Perform activation and coupling at 0°C if possible.[8]
Formation of Deletion Sequences Incomplete coupling followed by capping (if used) or continuation of the synthesis: This is a direct consequence of low coupling efficiency, leading to a final product missing the Boc-Chg-OH residue.[6]Implement the solutions for "Low Coupling Efficiency." Ensure a negative ninhydrin test before proceeding to the next deprotection step. If a faint positive test persists after double coupling, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[11]

Troubleshooting Workflow

G start Positive Ninhydrin Test after Boc-Chg-OH Coupling reagent Using standard coupling reagent (e.g., DIC/HOBt)? start->reagent upgrade_reagent Switch to HATU, HBTU, or PyBOP reagent->upgrade_reagent Yes double_couple Perform a Double Coupling reagent->double_couple No upgrade_reagent->double_couple check1 Ninhydrin Test Still Positive? double_couple->check1 increase_time_temp Increase Reaction Time (4h to overnight) and/or Temperature (40-50°C) check1->increase_time_temp Yes proceed Proceed to Next Deprotection Step check1->proceed No check2 Ninhydrin Test Still Positive? increase_time_temp->check2 change_solvent Change Solvent to NMP or a Mixture check2->change_solvent Yes check2->proceed No check3 Ninhydrin Test Still Positive? change_solvent->check3 cap Cap Unreacted Amines with Acetic Anhydride check3->cap Yes check3->proceed No cap->proceed

Sources

Optimization

Diagnostic Workflow: The Bulky Residue Decision Matrix

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in Boc/Bzl chemistry: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in Boc/Bzl chemistry: the inefficient coupling of sterically hindered "bulky" amino acids (e.g., Boc-Val, Boc-Ile, Boc-Thr, Boc-Aib, and N-methylated derivatives).

Standard coupling protocols often fail when applied to these residues, leading to deletion sequences, complex HPLC purification profiles, and compromised yields. This guide provides a mechanistic understanding of these failures and offers self-validating troubleshooting workflows to ensure complete acylation.

Before adjusting your synthesizer or manual workflow, consult the decision matrix below. It outlines the logical progression from standard coupling to high-efficiency interventions, ensuring that every step is analytically validated before proceeding.

G Start Identify Bulky Residue (Val, Ile, Thr, Aib) Standard Primary Coupling (DIC/Oxyma, 1h, RT) Start->Standard Test1 Kaiser Test Standard->Test1 Success Deprotection & Next Cycle Test1->Success Negative Double Double Coupling (HATU/DIEA, 1.5h, RT) Test1->Double Positive Test2 Kaiser Test Double->Test2 Test2->Success Negative Heat Microwave/Heat Assist (75°C, 10 min) Test2->Heat Positive Cap Capping Step (Ac2O/DIEA) Heat->Cap Failsafe Cap->Success Truncate

Decision matrix for optimizing bulky Boc-amino acid coupling.

Mechanistic Troubleshooting & FAQs

Q1: Why do bulky Boc-amino acids fail to couple efficiently under standard 45-minute protocols? A1: The failure is rooted in transition-state thermodynamics. Bulky residues possess β-branched side chains (Val, Ile, Thr) or α,α-disubstitution (Aib) that severely restrict the conformational freedom of both the incoming activated ester and the resin-bound N-terminal amine. This steric clash significantly increases the activation energy barrier required for the nucleophilic attack to occur. Consequently, the reaction kinetics are slowed by orders of magnitude compared to unhindered residues like Glycine or Alanine, resulting in incomplete acylation and the formation of deletion sequences[1].

Q2: If the reaction is slow, should I simply extend the coupling time to 4–6 hours? A2: Extending coupling time at room temperature is a common but flawed approach. Prolonged exposure of the activated Boc-amino acid to basic conditions (e.g., DIEA) increases the probability of competing side reactions, most notably the formation of a 5(4H)-oxazolone intermediate, which leads to racemization (epimerization) of the amino acid[1]. Instead of merely increasing time, you must increase the efficiency of the time spent by switching to highly reactive coupling reagents (like HATU) or applying thermal energy.

Q3: Which coupling reagents provide the best kinetics for sterically hindered Boc-amino acids? A3: For severe steric hindrance, standard carbodiimides (DIC/HOBt) are insufficient. You must utilize reagents that generate highly reactive esters. HATU is considered the gold standard among aminium salts. Its superiority stems from the pyridine nitrogen in its HOAt leaving group, which provides anchimeric assistance (a neighboring group effect) that actively coordinates the incoming amine, accelerating the coupling of hindered residues. Alternatively, COMU or DIC/Oxyma Pure are excellent choices. Oxyma Pure forms an ester with superior reactivity and a lower racemization risk compared to HOBt[2].

Q4: How can I definitively validate that my optimized coupling time was sufficient? A4: You must use a self-validating colorimetric assay. The Kaiser (ninhydrin) test is the primary method for detecting free primary amines. A negative result (yellow/colorless) proves complete coupling, while a positive result (blue/purple) indicates unreacted amines[3][4]. Crucial caveat: If you are coupling onto a secondary amine (e.g., Proline or an N-methylated amino acid), the Kaiser test will yield a false negative. In these instances, you must use the Chloranil test , where a blue/greenish-blue color indicates incomplete coupling[4].

Quantitative Reagent Selection Data

To optimize your coupling time effectively, select the appropriate reagent based on the specific steric demands of your sequence.

Coupling Reagent SystemActive Ester GeneratedRec. Coupling Time (Bulky AA, RT)Racemization RiskBest Use Case / Causality
DIC / HOBt OBt2 - 4 hoursModerateStandard unhindered couplings; lacks anchimeric assistance.
DIC / Oxyma Pure Oxyma1 - 1.5 hoursLowHigh-efficiency routine SPPS; Oxyma provides superior leaving group kinetics[2].
HATU / DIEA OAt1 - 2 hoursLow-ModerateSevere steric hindrance; pyridine nitrogen accelerates nucleophilic attack.
COMU / DIEA Oxyma1 - 2 hoursLowSafer, non-explosive alternative to HATU with comparable coupling efficiency[2].

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They do not assume success; they force the chemistry to prove its completion before allowing the synthesis to advance.

Protocol 1: Optimized Double-Coupling Strategy for Bulky Boc-Amino Acids

Mechanism: This protocol utilizes a highly reactive OAt ester (via HATU) and incorporates a diagnostic checkpoint. If the first coupling fails to overcome the steric barrier, a fresh excess of activated ester is introduced to drive the equilibrium forward.

  • Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove the Boc protecting group. Wash thoroughly with DCM and DMF.

  • Neutralization: Wash the resin with 5% DIEA in DMF (2 × 3 min) to liberate the free amine.

  • Pre-activation: In a separate vial, dissolve the bulky Boc-amino acid (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in anhydrous DMF. Add DIEA (8.0 equivalents) and allow to pre-activate for exactly 2 minutes[1]. (Note: Do not exceed 2 minutes to prevent oxazolone formation).

  • Primary Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1.5 hours.

  • Diagnostic Checkpoint (Kaiser Test): Drain the reaction vessel, wash the resin (3 × DMF, 3 × DCM), and perform the Kaiser test (see Protocol 2).

  • Conditional Double Coupling:

    • If Negative (Yellow): Proceed to the next synthesis cycle.

    • If Positive (Blue): Do not deprotect. Repeat Steps 3 and 4 using fresh reagents for an additional 1 hour[1].

  • Failsafe (Capping): If the Kaiser test remains slightly positive after double coupling, suspend the resin in DMF containing Acetic Anhydride (50 eq) and DIEA (50 eq) for 30 minutes[3]. This permanently truncates unreacted sequences, preventing them from growing into deletion impurities that are nearly impossible to separate via HPLC.

Protocol 2: Quantitative Kaiser Test for Monitoring Coupling Completion

Mechanism: Ninhydrin reacts with free primary amines under thermal conditions to form Ruhemann's purple. Strict adherence to temperature and time is required to prevent false positives caused by premature protecting group degradation.

  • Sampling: Extract a few resin beads (4-5 mg) from the reaction vessel. Wash them thoroughly with DMF, followed by DCM, to remove all traces of basic coupling reagents (which can skew the pH and the test results).

  • Reagent Addition: Transfer the beads to a glass test tube. Add:

    • 2 drops of Reagent A (KCN in pyridine)

    • 2 drops of Reagent B (5% Ninhydrin in butanol)

    • 2 drops of Reagent C (Phenol in butanol)[5].

  • Thermal Activation: Place the test tube in a heating block at exactly 110 °C for 5 minutes [4]. (Note: Prolonged heating beyond 5 minutes can degrade protecting groups, yielding a false positive[4]).

  • Interpretation:

    • Yellow/Colorless beads and solution: Complete coupling (Negative).

    • Yellow-green beads: Nearly complete (Requires 30 more minutes of coupling)[3].

    • Intense Blue/Purple beads: Incomplete coupling (Positive; trigger double coupling)[3][4].

Sources

Optimization

Technical Support Center: Overcoming Boc-Chg-OH Solubility and Aggregation in SPPS

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks when incorporating highly lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks when incorporating highly lipophilic, non-natural amino acids.

Here, we address the specific thermodynamic and kinetic challenges associated with Boc-Chg-OH (N-α-t-Butoxycarbonyl-L-cyclohexylglycine) during Solid-Phase Peptide Synthesis (SPPS).

Part 1: Symptom Diagnostics & Causality

Q: Why does Boc-Chg-OH specifically cause such severe synthetic failures and resin aggregation? A: Boc-Chg-OH possesses a bulky, highly aliphatic cyclohexyl side chain. When combined with the lipophilic Boc protecting group, the monomer exhibits extreme hydrophobicity. During SPPS, the incorporation of this residue strongly drives intermolecular hydrophobic interactions. This causes the growing peptide chains to collapse into stable secondary structures (such as β-sheets), effectively excluding the solvent, shrinking the resin matrix, and physically blocking reactive sites from subsequent acylations.

Q: My Kaiser test is negative after coupling Boc-Chg-OH, but my final LC-MS shows a massive deletion sequence. What happened? A: You are experiencing a classic false-negative. The onset of severe aggregation causes the peptide-resin matrix to collapse. Because the ninhydrin reagent used in the Kaiser test cannot penetrate these dense, insoluble aggregates, it fails to react with the uncoupled amines. Self-Validating Solution: Never rely solely on colorimetric tests for highly hydrophobic sequences. Always perform a micro-cleavage of a 5 mg resin aliquot and analyze it via LC-MS to definitively confirm coupling success before proceeding to the next cycle.

G Start Incomplete Boc-Chg-OH Coupling Check1 Is resin shrinking or clumping observed? Start->Check1 Agg Diagnosis: Severe Aggregation (β-sheet formation) Check1->Agg Yes Steric Diagnosis: Steric Hindrance (Bulky Cyclohexyl Group) Check1->Steric No Solvent Solvent Swap: NMP or DCM/DMF/NMP (1:1:1) Agg->Solvent Salt Chaotropic Wash: 0.8 M LiCl in DMF Agg->Salt Reagent Reagent Swap: HATU/DIPEA or Double Coupling Steric->Reagent Heat Microwave SPPS: Elevate to 75°C - 90°C Steric->Heat Verify Verify via LC-MS Micro-cleavage (Do not rely on Kaiser) Solvent->Verify Salt->Verify Reagent->Verify Heat->Verify

Decision tree for troubleshooting Boc-Chg-OH coupling failures during SPPS.

Part 2: Environmental Interventions (Solvents & Salts)

Q: Standard DMF isn't dissolving my Boc-Chg-OH adequately, and the resin looks clumped. What are the best alternative solvent systems? A: Dimethylformamide (DMF) often fails to solvate highly aggregating sequences. N-Methyl-2-pyrrolidone (NMP) is more polar than standard DCM and efficiently solvates the resin, often improving coupling yields for hydrophobic residues. If NMP alone fails, utilize the "Magic Mixture"—a 1:1:1 ratio of DCM/DMF/NMP. This combination maximizes both resin swelling (via DCM) and peptide backbone solvation (via NMP/DMF).

Q: How do chaotropic salts like LiCl disrupt peptide aggregation, and how do I use them safely? A: Chaotropic salts disrupt the hydrogen bonding network of the solvent and the peptide backbone. Lithium ions (Li⁺) coordinate strongly with the backbone carbonyl oxygens, breaking intermolecular β-sheets and forcing the peptide into a solvated, random-coil conformation.

Experimental Protocol: Chaotropic LiCl Wash & Coupling

Note: This protocol is a self-validating system. You must strictly adhere to the post-wash steps, as residual LiCl can precipitate certain coupling reagents and halt the synthesis.

  • Preparation: Prepare a fresh solution of 0.8 M Lithium Chloride (LiCl) in anhydrous DMF.

  • Chaotropic Wash: Following standard deprotection and initial DMF washes, add the 0.8 M LiCl solution to the peptide-resin. Agitate at room temperature for 2 x 1 minute.

  • Critical Clearance: Thoroughly wash the resin with pure DMF (5 x 1 min) to completely remove the chaotropic salt.

  • Coupling: Immediately proceed with the Boc-Chg-OH coupling using your optimized reagent system.

G Agg Aggregated Peptide-Resin (Intermolecular β-sheets) LiCl Add 0.8 M LiCl in DMF (Chaotropic Wash) Agg->LiCl Mech Li+ coordinates with backbone carbonyls LiCl->Mech Solv Solvated Peptide Chain (Random Coil) Mech->Solv Access Restored Access for Boc-Chg-OH Coupling Solv->Access

Mechanism of chaotropic salt (LiCl) disruption of on-resin peptide aggregation.

Part 3: Kinetic & Reagent Optimization

Q: I've fixed the solvent, but standard DIC/HOBt coupling is still too slow for Boc-Chg-OH. What should I change? A: DIC/HOBt relies on a relatively slow active ester intermediate, which is kinetically unfavorable when dealing with the severe steric hindrance of the cyclohexyl ring. You must switch to highly reactive uronium/aminium salts like HATU or PyBOP. Furthermore, increasing the concentration of your amino acid and coupling reagent to 0.5 M decreases the solution volume, thereby exponentially increasing the probability of bimolecular interaction.

Q: Can Microwave-Assisted SPPS (MW-SPPS) resolve these steric and solubility limits? A: Yes. Microwave energy provides rapid, localized heating that increases molecular kinetic energy, breaking hydrophobic aggregates and driving the kinetically slow coupling of bulky residues to completion.

Experimental Protocol: Microwave-Assisted Coupling of Boc-Chg-OH
  • Resin Preparation: Swell the resin in NMP for 15 minutes to maximize matrix expansion.

  • Reagent Activation: In a separate vial, dissolve 5 equivalents of Boc-Chg-OH (at 0.5 M concentration) and 4.9 equivalents of HATU in NMP. Add 10 equivalents of DIPEA to initiate activation.

  • Microwave Coupling: Transfer the activated mixture to the resin. Program the microwave synthesizer to heat to 75°C – 90°C for 5 to 10 minutes.

  • Double Coupling: For extremely difficult sequences, drain the reaction vessel and immediately repeat steps 2 and 3 without an intermediate wash step.

Part 4: Quantitative Data Summaries

Table 1: Solvent Systems for Hydrophobic Peptide Solvation
Solvent SystemSolvation PowerResin Swelling (PS/PEG)Best Use Case
DMF ModerateGoodStandard SPPS; breaks down over time.
NMP HighExcellentHighly polar; best for solvating bulky/hydrophobic residues.
DCM/DMF/NMP (1:1:1) Very HighExcellent"Magic Mixture" for severe aggregation and β-sheet disruption.
25% DMSO in NMP ExtremeModerateLast resort for completely insoluble peptide chains.
Table 2: Coupling Reagent Matrix for Bulky Amino Acids
Reagent SystemActivation KineticsSteric ToleranceRecommended Concentration
DIC / HOBt SlowLow0.2 M (Not recommended for Boc-Chg-OH)
PyBOP / DIPEA FastModerate0.3 M - 0.5 M
HATU / DIPEA Very FastHigh0.5 M (Gold standard for bulky residues)

References

  • Title: Five Tips and Tricks for Success in Solid Phase Peptide Synthesis Source: biotage.com URL: [Link]

  • Title: Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents Source: oup.com (Bulletin of the Chemical Society of Japan) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Cleavage of Peptides with Boc-Chg

Welcome to the technical support center for optimizing the cleavage of peptides containing the sterically demanding, non-proteinogenic amino acid, tert-butyloxycarbonyl-L-cyclohexylglycine (Boc-Chg). The bulky and hydrop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the cleavage of peptides containing the sterically demanding, non-proteinogenic amino acid, tert-butyloxycarbonyl-L-cyclohexylglycine (Boc-Chg). The bulky and hydrophobic nature of the cyclohexylglycine side chain presents unique challenges compared to standard proteinogenic amino acids. This guide provides in-depth troubleshooting advice, detailed protocols, and the causal logic behind our experimental recommendations to help you achieve high-purity, successfully cleaved peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-Chg peptide cleavage incomplete under standard TFA conditions?

A1: Incomplete cleavage is the most common issue and typically stems from two primary factors related to the Chg residue:

  • Steric Hindrance: The bulky cyclohexyl side chain can physically block the trifluoroacetic acid (TFA) from efficiently accessing and cleaving the N-terminal Boc group. This steric impediment slows down the reaction kinetics significantly compared to less bulky residues.[1]

  • Peptide Aggregation: Chg is highly hydrophobic, and its presence, especially in multiple locations within a sequence, can promote the formation of secondary structures and intermolecular aggregation on the solid-phase support.[2] This aggregation can trap the peptide within the resin beads, preventing the cleavage cocktail from penetrating effectively.

Q2: What are the initial signs of cleavage difficulty with a Chg-containing peptide?

A2: Early indicators often include a low yield of the crude peptide after precipitation and the presence of multiple peaks in the analytical HPLC of the crude product. These peaks may correspond to partially deprotected peptide sequences or peptide still attached to fragments of the resin linker.

Q3: Are there specific side reactions I should be concerned about with Boc-Chg?

A3: While the Chg side chain itself is relatively inert, the harsher conditions often required for its cleavage (e.g., longer acid exposure, higher temperatures) can increase the incidence of common side reactions in other sensitive residues within your sequence.[3][4] These include aspartimide formation (at Asp-Gly or Asp-Ser sequences), oxidation of Methionine, and transfer of sulfonyl protecting groups from Arginine to Tryptophan.[4] Therefore, selecting a robust scavenger cocktail is critical.

Q4: Can I use standard cleavage cocktails like Reagent K for Chg-containing peptides?

A4: Yes, and it is often recommended. A comprehensive cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is an excellent starting point because it contains scavengers that protect a wide array of sensitive residues that might be compromised by the extended cleavage times needed for Boc-Chg.[5] For sequences without other sensitive residues, a simpler, low-odor cocktail like Reagent B (TFA/Phenol/Water/TIS) can be tested first.[5]

In-Depth Troubleshooting and Optimization

Issue 1: Incomplete Cleavage and Low Yield

Incomplete cleavage is the principal challenge. If standard conditions (e.g., TFA/TIS/H₂O 95:2.5:2.5 for 2-3 hours at room temperature) fail, a systematic approach is required to overcome the steric hindrance and potential aggregation.

Causality: The stability of the Boc group is compromised by strong acid, which protonates the carbonyl oxygen, leading to the release of a stable tert-butyl cation and the free amine.[6] The bulky cyclohexyl group hinders the initial protonation and subsequent cleavage, demanding more aggressive conditions to achieve a sufficient reaction rate.

G cluster_time Step 1: Optimize Time & Temperature cluster_cocktail Step 2: Modify Cleavage Cocktail cluster_workup Step 3: Refine Work-Up start Incomplete Cleavage Observed (Low Yield / Multiple Peaks) time Extend Cleavage Time (e.g., 4-6 hours) start->time Initial approach temp Increase Temperature (e.g., 38°C for 30-60 min) time->temp If still incomplete end Successful Cleavage time->end cocktail Use Stronger Acid System (e.g., TFMSA or TMSOTf-based) temp->cocktail If still incomplete temp->end chaotrope Add Chaotropic Agent (e.g., 'Magic Mixture') cocktail->chaotrope For aggregation-prone sequences cocktail->end workup Perform Re-extraction of Resin with Fresh TFA chaotrope->workup Good practice workup->end

Caption: Troubleshooting workflow for incomplete Boc-Chg cleavage.

Solutions:

  • Extend Reaction Time: The simplest first step is to increase the duration of TFA exposure. Extend the cleavage time from the standard 2-3 hours to 4-6 hours at room temperature. Monitor a small aliquot if possible.

  • Increase Reaction Temperature: For particularly stubborn sequences, performing the cleavage at a moderately elevated temperature can significantly increase the reaction rate. A common approach is to heat the cleavage mixture to 38°C for 30-90 minutes.[7] Caution: Elevated temperatures can accelerate side reactions, making a robust scavenger cocktail essential.[3]

  • Utilize Stronger Acid Systems: If TFA is insufficient, stronger acid systems can be employed. These are highly corrosive and require appropriate safety precautions.

    • TFMSA (Trifluoromethanesulfonic acid): A "low-high" TFMSA cleavage can be effective. A "low" concentration of TFMSA in DMS changes the mechanism from S_N_1 to S_N_2, which can be beneficial, followed by a "high" concentration step to cleave the linker.[3]

    • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): This reagent, often used in a cocktail with TFA and m-cresol, provides very strong acidic conditions for complete deprotection.[3]

  • Improve Solvation: To combat aggregation, ensure the resin is well-swollen before cleavage. Adding a small percentage of a chaotropic agent like ethylene carbonate ("Magic Mixture") or a co-solvent like Dimethylsulfoxide (DMSO) to the cleavage cocktail can help disrupt secondary structures and improve acid penetration.[4]

Issue 2: Side-Product Formation on Sensitive Residues

The harsher conditions needed for Boc-Chg can damage other amino acids. Protecting these residues is paramount.

Causality: During acidolysis, side-chain protecting groups (e.g., t-butyl from Ser, Pbf from Arg) are removed, generating highly reactive carbocations.[8][9] These electrophiles can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) unless they are intercepted ("scavenged") by more reactive nucleophiles added to the cocktail.[8][9]

The table below summarizes common cleavage cocktails and their suitability for sequences containing Boc-Chg alongside other sensitive residues.

Reagent NameComposition (v/v/w)Key ScavengersRecommended Use Case for Chg-Peptides
Standard 95% TFA / 2.5% H₂O / 2.5% TISTriisopropylsilane (TIS), WaterFor simple Chg-peptides with no other sensitive residues. TIS is a good carbocation scavenger.[5]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, 1,2-ethanedithiol (EDT)Highly Recommended. The "gold standard" for complex peptides containing Trp, Met, Cys, and/or Arg.[5]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleThioanisole, EDT, AnisoleAn alternative to Reagent K, particularly effective for protecting Arg residues.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISPhenol, TISA good, low-odor alternative to Reagent K if the peptide does not contain Met or Cys.[5]

Experimental Protocols

Protocol 1: Optimized TFA Cleavage for a Sterically Hindered Chg-Peptide

This protocol is a robust starting point for a novel Chg-containing peptide with other sensitive residues (e.g., Trp, Met).

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol scale) in a 10 mL reaction vessel.

    • Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, prepare 10 mL of Reagent K.

    • Combine 8.25 mL of TFA, 0.5 g of phenol, 0.5 mL of deionized water, 0.5 mL of thioanisole, and 0.25 mL of 1,2-ethanedithiol (EDT).[9]

    • Mix thoroughly until all components are dissolved. Prepare this solution fresh immediately before use.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K (approx. 5-10 mL for a 0.1 mmol synthesis) to the dried resin.

    • Stopper the vessel and allow the mixture to react at room temperature, gently agitating every 30 minutes.

    • Start with a 4-hour cleavage time.

  • Peptide Isolation:

    • Filter the cleavage mixture away from the resin beads into a chilled 50 mL centrifuge tube.

    • Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.[3]

    • Add chilled methyl tert-butyl ether (MTBE) or diethyl ether (approx. 40 mL) to the filtrate to precipitate the peptide.

    • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Work-Up:

    • Centrifuge the tube (e.g., 3500 rpm for 5 min) to pellet the crude peptide.[7]

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold ether to remove residual scavengers.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by HPLC and Mass Spectrometry to assess cleavage efficiency and purity.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Peptides. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). ACS Publications. Retrieved from [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM Corporation. Retrieved from [Link]

  • One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. (2021). MDPI. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (1994). Springer. Retrieved from [Link]

  • Association between cleavage products and protein aggregation. (n.d.). ResearchGate. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

  • Evidence for peptide aggregation. (1984). PubMed. Retrieved from [Link]

  • Peptides in the pipeline: How companies are overcoming the early-stage challenges. (2026). European Pharmaceutical Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Effective Capping of Unreacted Amines After Boc-Chg-OH Coupling

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines, specifically after the coupling of the sterically hindered amino acid, N-Boc-L-cyclohexylglycine (Boc-Chg-OH), in solid-phase peptide synthesis (SPPS).

Introduction: The Critical Role of Capping in Peptide Purity

In solid-phase peptide synthesis (SPPS), the goal is to achieve near-quantitative coupling efficiency at every cycle. However, challenging amino acids, such as the sterically bulky Boc-Chg-OH, can lead to incomplete coupling, leaving unreacted primary amines on the solid support. If left unblocked, these free amines can react in subsequent coupling cycles, leading to the formation of deletion sequences—peptides missing one or more amino acids.[1] These deletion sequences are often difficult to separate from the desired full-length peptide, significantly compromising the final product's purity.[1]

The capping step is a crucial quality control measure designed to permanently block these unreacted amines by acetylating them, rendering them inert for the remainder of the synthesis.[1][2] This ensures that the final crude product primarily contains the target peptide and easily separable, shorter, capped sequences, simplifying purification.[3]

Troubleshooting Guide: Addressing Capping Issues After Boc-Chg-OH Coupling

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the capping of unreacted amines following the attempted coupling of Boc-Chg-OH.

Problem: Positive Kaiser Test After Coupling Boc-Chg-OH

A positive Kaiser test (indicated by a blue or purple color) after the coupling of Boc-Chg-OH signifies the presence of unreacted primary amines on the resin.[4][5] This is a common occurrence due to the steric hindrance of the cyclohexyl side chain.

Logical Workflow for Troubleshooting Incomplete Coupling and Subsequent Capping:

G cluster_0 Troubleshooting Workflow start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple Initial action kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 capping Cap Unreacted Amines kaiser_test_2->capping Test still positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Test negative kaiser_test_3 Perform Final Kaiser Test capping->kaiser_test_3 kaiser_test_3->proceed Test negative troubleshoot_capping Troubleshoot Capping Protocol kaiser_test_3->troubleshoot_capping Test still positive

Caption: A logical workflow for addressing incomplete Boc-Chg-OH coupling and subsequent capping.

Potential Cause 1: Incomplete Coupling due to Steric Hindrance

  • Expert Insight: Boc-Chg-OH's bulky cyclohexyl side chain physically obstructs the approach of the activated carboxylic acid to the resin-bound amine, slowing down the reaction kinetics and leading to incomplete coupling.

  • Recommended Solution: Double Coupling. Before resorting to capping, a second coupling reaction (double coupling) with fresh reagents is the most effective strategy to drive the reaction to completion.[4][6]

Potential Cause 2: Inefficient Capping Reaction

  • Expert Insight: Even with a robust capping protocol, incomplete acetylation can occur, especially if the unreacted amines are in sterically hindered regions of the resin.

  • Recommended Solution: Repeat the Capping Step. If the Kaiser test remains positive after the initial capping, wash the resin thoroughly with DMF and repeat the capping procedure.[1] Ensure that fresh capping reagents are used, as acetic anhydride can hydrolyze over time.[1]

Potential Cause 3: False Positive Kaiser Test

  • Expert Insight: Overheating the resin beads during the Kaiser test can cause premature removal of the Boc protecting group, leading to a false positive result.[1]

  • Recommended Solution: Careful Heating. When performing the Kaiser test, heat the sample gently and for the recommended time (typically 3-5 minutes at 100°C) to avoid generating a misleading result.[4]

Frequently Asked Questions (FAQs)

Q1: Why is capping particularly important after attempting to couple a sterically hindered amino acid like Boc-Chg-OH?

A1: The coupling efficiency of sterically hindered amino acids is often lower than that of smaller amino acids. This leads to a higher population of unreacted amines on the resin. Without effective capping, these unreacted sites will lead to a significant accumulation of deletion sequences, making the purification of the final peptide extremely challenging and reducing the overall yield of the desired product.

Q2: What are the standard reagents for capping unreacted amines?

A2: The most common and cost-effective capping solution consists of acetic anhydride and a base in a solvent like N,N-dimethylformamide (DMF).[1][7] Pyridine or diisopropylethylamine (DIPEA) are frequently used as the base.[3] A typical capping solution might be a mixture of acetic anhydride and pyridine in DMF.[2][8]

Q3: How can I be sure the capping reaction is complete?

A3: The completion of the capping reaction is monitored using the Kaiser (ninhydrin) test.[1] This is a highly sensitive qualitative test for the presence of primary amines.[5] A negative Kaiser test, where the resin beads and solution remain yellow or colorless, indicates that all free amines have been successfully acetylated.[4] A positive test, showing a blue or purple color, means unreacted amines are still present, and the capping step should be repeated.[4]

Q4: Can I skip the capping step if the Kaiser test is only slightly positive after coupling?

A4: While it may be tempting to proceed, it is generally not recommended, especially for longer or more complex peptides.[1] Even a small number of unreacted sites can lead to deletion impurities that are difficult to remove. For optimal purity of the final peptide, capping is a crucial step to minimize these side products.[1]

Q5: Are there any alternatives to acetic anhydride for capping?

A5: Yes, other reagents can be used. For instance, N-acetylimidazole is an alternative acetylating agent. In some cases, particularly with sensitive sequences, using activated acetic acid (e.g., with HBTU/DIPEA) can be a milder option.[1] Propionic anhydride can also be employed, which will result in a propionyl cap instead of an acetyl cap.[1]

Data Presentation: Comparison of Capping Reagent Cocktails

Capping Reagent CocktailBaseSolventTypical Reaction TimeAdvantagesDisadvantages
Acetic AnhydridePyridineDMF30 minutes[2][8]Highly effective and widely used.Pyridine has a strong odor and can be a stronger base, potentially leading to side reactions.
Acetic AnhydrideDIPEADMF20-30 minutes[4]DIPEA is less nucleophilic than pyridine, reducing the risk of certain side reactions.Can be less effective for sterically hindered amines.
Activated Acetic Acid (with HBTU)DIPEADMF30 minutesMilder conditions, suitable for sensitive sequences.More expensive due to the use of coupling reagents.

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and DIPEA

This protocol describes the standard procedure for capping unreacted amines on the resin after an incomplete coupling of Boc-Chg-OH.

  • Resin Washing: After the final coupling attempt, thoroughly wash the peptide-resin with DMF (3 x 10 mL per gram of resin) to remove any residual coupling reagents and by-products.[4]

  • Preparation of Capping Solution: Freshly prepare the capping solution. A common formulation is 20% acetic anhydride and 2% DIPEA in DMF.[4]

  • Capping Reaction: Suspend the washed resin in the freshly prepared capping solution and agitate the mixture for 30 minutes at room temperature.[4]

  • Final Washing: Filter the resin and wash it thoroughly with DMF (3 times) and then with dichloromethane (DCM) (3 times) to remove excess capping reagents and by-products before proceeding to the next deprotection step.[4]

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Capping Completion

This protocol outlines the steps to perform the Kaiser test to detect the presence of free primary amines on the resin.

  • Sample Preparation: Transfer a small sample of resin beads (approximately 1-2 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • 80% Phenol in ethanol[4]

    • Pyridine containing 2% of 0.001 M aqueous KCN[4]

    • Ninhydrin solution (e.g., 6% in ethanol)

  • Heating: Heat the test tube at 100°C for 3-5 minutes.[4]

  • Observation and Interpretation: Observe the color of the resin beads and the solution.

    • Negative Result (Capping Complete): The beads and solution remain yellow or colorless.

    • Positive Result (Incomplete Capping): A blue or purple color develops, indicating the presence of unreacted primary amines.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • UCLA Chemistry - The Chem Experiments. (2022, June 27). Peptide Hand Synthesis Part 6: Capping [Video]. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SPPS Capping procedure. Retrieved from [Link]

  • BYJU'S. (2019, December 10). Ninhydrin test. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aggregation in Cyclohexylglycine (Chg) Peptides

Welcome to the Advanced Peptide Engineering Support Center. As a Senior Application Scientist, I have designed this guide to address the severe aggregation challenges associated with incorporating Cyclohexylglycine (Chg)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Engineering Support Center. As a Senior Application Scientist, I have designed this guide to address the severe aggregation challenges associated with incorporating Cyclohexylglycine (Chg) into peptide sequences.

Chg is a non-natural, highly lipophilic amino acid frequently utilized to enhance proteolytic stability and target binding affinity. However, its bulky aliphatic side chain introduces profound thermodynamic liabilities. In polar environments, the thermodynamic drive to minimize solvent-exposed hydrophobic surface area forces Chg-containing peptide chains together. This proximity allows the backbone amides to form robust intermolecular hydrogen bonds, leading to stable β -sheet structures. This phenomenon causes on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS) and amorphous precipitation during downstream purification and formulation.

This guide provides field-proven, causality-driven troubleshooting strategies to maintain peptide solubility from resin to final assay.

Diagnostic Workflow: Identifying and Resolving Aggregation

Before altering your chemistry, you must identify where the aggregation is occurring. The thermodynamic collapse of Chg-peptides can manifest either covalently attached to the resin (SPPS) or in solution (HPLC/Formulation).

SPPS_Troubleshooting Start Chg-Peptide Aggregation Detected Check Identify Stage of Aggregation Start->Check OnResin On-Resin (SPPS) Low Coupling Yield Check->OnResin Kaiser Test Positive OffResin Post-Cleavage HPLC Crashing Check->OffResin Low HPLC Recovery Sol1 Apply 'Magic Mixture' (DCM:DMF:NMP) OnResin->Sol1 Sol2 Insert Dmb/Hmb Protecting Groups OnResin->Sol2 Sol3 Attach Poly-Arg Solubility Tag OffResin->Sol3 Sol4 Solubilize with HFIP or DMSO OffResin->Sol4

Workflow for diagnosing and resolving Chg-peptide aggregation during synthesis and purification.

Troubleshooting Guide 1: Solid-Phase Peptide Synthesis (SPPS)

Q: My coupling efficiency drops drastically immediately after incorporating the second Chg residue. What is happening? A: You are experiencing sequence-dependent on-resin aggregation. The high hydrophobicity of consecutive Chg residues causes the growing peptide chains to collapse onto themselves and the polystyrene/PEG resin matrix. This forms a localized β -sheet network that sterically shields the N-terminal amine, preventing incoming activated amino acids from accessing the reaction site[1].

Q: How can I disrupt this on-resin hydrophobic collapse without changing my target sequence? A: You must alter the dielectric and chaotropic properties of your solvent system. Standard DMF is often insufficient for highly lipophilic sequences. Switching to a "Magic Mixture" consisting of Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio significantly increases the solvation potential, disrupting the intermolecular hydrogen bonds[2]. Additionally, incorporating chaotropic agents like 0.8 M KSCN or LiCl into the coupling solvent can strip the structured water/solvent layer away from the hydrophobic patches, forcing the chains apart[3].

Q: The solvent switch didn't work. How can I chemically force the peptide backbone to remain unstructured? A: You must utilize reversible backbone modification. By coupling a dipeptide building block that contains a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the α -nitrogen, you introduce massive steric hindrance directly at the site of hydrogen bonding[4]. This physically prevents β -sheet formation. The Dmb/Hmb group is acid-labile and will be tracelessly removed during your final TFA cleavage step, yielding the native Chg-peptide[1].

Aggregation_Mechanism Chg Cyclohexylglycine (Bulky Aliphatic) Hbond Backbone Amide H-Bonding Chg->Hbond Hydrophobic Proximity Dmb Dmb/Hmb Protection (Steric Shield) Chg->Dmb Chemical Intervention BetaSheet β-Sheet Collapse (Precipitation) Hbond->BetaSheet Unchecked Hbond->Dmb Disrupted by Soluble Amorphous State (Soluble) Dmb->Soluble Blocks H-Bonds

Mechanism of Chg-induced β-sheet formation and its disruption via backbone protection.

Troubleshooting Guide 2: Cleavage, Purification, and Formulation

Q: My crude Chg-peptide cleaves successfully but crashes out of solution the moment it touches the aqueous HPLC gradient (0.1% TFA in Water). How do I purify it? A: Highly hydrophobic peptides will instantly micellize or precipitate in standard aqueous mobile phases. To prevent this, you must maintain the peptide in a denatured, highly solvated state prior to injection. Dissolve your crude lyophilized powder in neat Hexafluoroisopropanol (HFIP) or Dimethyl Sulfoxide (DMSO)[5]. If the peptide still crashes on the column, you may need to synthesize it with a cleavable solubilizing tag. Attaching a poly-Arginine or poly-Lysine sequence to the C-terminus acts as a "sequence breaker," utilizing strong electrostatic charge-charge repulsions to keep the hydrophobic regions apart[6].

Q: Once purified, how do I formulate the Chg-peptide for biological assays without it aggregating over time? A: Formulation requires a delicate balance of excipients to mask the hydrophobic Chg residues. Do not use plain PBS. Instead, formulate the peptide using stabilizing excipients such as L-Arginine (50-100 mM), which suppresses aggregation by binding to hydrophobic regions and screening charges[3]. Additionally, adding polyols like Trehalose or Glycerol can improve thermodynamic stability by preferential exclusion, forcing the peptide into a compact but soluble state[7].

Quantitative Data Summaries

Table 1: Efficacy of SPPS Solvent Systems on Chg-Peptide Solvation

Data synthesizes the relative effectiveness of solvent additives in disrupting on-resin aggregation[5],[2],[3].

Solvent / Additive SystemMechanism of ActionRelative Swelling CapacityAggregation Disruption
100% DMF Standard polar aprotic solvation.Baseline (1.0x)Low
DCM:DMF:NMP (1:1:1) "Magic Mixture"; broadens dielectric coverage.High (1.8x)High
DMF + 0.8 M KSCN Chaotropic disruption of water/solvent networks.Moderate (1.3x)Very High
100% DMSO Extreme polarity; disrupts severe β -sheets.Low (0.8x)*High

*Note: Pure DMSO causes polystyrene resins to shrink; best used with PEG-based resins.

Table 2: Formulation Excipients for Hydrophobic Peptides

Selection matrix for maintaining Chg-peptide solubility post-purification[7],[3].

Excipient ClassExample AgentOptimal ConcentrationCausality / Mechanism
Amino Acids L-Arginine50 - 100 mMGuanidinium group masks hydrophobic patches and provides electrostatic repulsion.
Surfactants Polysorbate 800.01% - 0.1%Coats the Chg side chains, reducing interfacial stress and preventing self-association.
Polyols Trehalose5% - 10% (w/v)Preferential exclusion from the peptide surface minimizes unfolding and aggregation.

Self-Validating Experimental Protocols

Protocol 1: "Magic Mixture" Coupling for Difficult Chg Sequences

This protocol utilizes a high-solvation environment to force coupling completion. It is self-validating via a quantitative colorimetric checkpoint.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in DCM for 15 minutes, followed by DMF for 15 minutes. Drain completely.

  • Solvent Preparation: Prepare 10 mL of the "Magic Mixture" (DCM : DMF : NMP at a 1:1:1 volumetric ratio).

  • Activation: Dissolve 0.5 mmol (5 eq) of Fmoc-Chg-OH and 0.5 mmol of HATU in 2 mL of the Magic Mixture. Add 1.0 mmol (10 eq) of DIPEA. Vortex for 30 seconds until pale yellow.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Remove a few resin beads and wash with DCM. Apply Ninhydrin, Phenol, and KCN solutions, and heat at 120°C for 5 minutes.

    • Pass: Beads remain colorless/yellow (Proceed to Fmoc deprotection).

    • Fail: Beads turn dark blue (Incomplete coupling due to persistent aggregation. Do not deprotect. Repeat steps 3-4 using DMF + 0.8 M KSCN).

Protocol 2: Incorporation and Validation of Dmb-Backbone Protection

This protocol physically blocks β -sheet formation. It is self-validating via LC-MS micro-cleavage.

  • Sequence Design: Identify the aggregation-prone region (e.g., -Chg-Chg-Gly-). Replace the standard Fmoc-Gly-OH with the commercially available dipeptide Fmoc-Chg-(Dmb)Gly-OH[4].

  • Coupling: Couple the Dmb-dipeptide using standard HATU/DIPEA chemistry (as in Protocol 1) for 2 hours.

  • Subsequent Couplings: The secondary amine of the Dmb-protected residue is highly sterically hindered. The next amino acid must be coupled using a highly reactive acyl fluoride or symmetric anhydride, rather than standard HATU.

  • Validation (Micro-Cleavage):

    • Transfer 5 mg of resin to a microcentrifuge tube.

    • Add 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% Water).

    • Agitate for 2 hours. The acid-labile Dmb group will be cleaved off the backbone concurrently with the resin detachment[1].

    • Precipitate the peptide in 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

    • LC-MS Analysis: Analyze the supernatant. The presence of the target mass without the Dmb adduct (+150 Da) validates both successful coupling and successful restoration of the native backbone.

References

  • GenScript. "Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations." [Link]

  • National Center for Biotechnology Information (PMC). "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides."[Link]

  • AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis."[Link]

  • BioPharmaSpec. "How to Prevent Protein Aggregation: Insights and Strategies." [Link]

  • ResearchGate. "Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis." [Link]

  • National Center for Biotechnology Information (PMC). "Rational development of a strategy for modifying the aggregatibility of proteins." [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Epimerization in Chg-Containing Peptides

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Cyclohexylglycine (Chg) and other sterically hindered, non-natural amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Cyclohexylglycine (Chg) and other sterically hindered, non-natural amino acids. As a Senior Application Scientist, I have structured this resource to address the mechanistic causes of Chg epimerization, provide robust analytical workflows for its detection, and outline field-proven synthesis protocols to maintain absolute stereochemical integrity.

Section 1: The Chemistry of Chg Epimerization (FAQ)

Q: Why is Cyclohexylglycine (Chg) so prone to epimerization during Solid-Phase Peptide Synthesis (SPPS)? A: Chg is a non-natural α-amino acid featuring a bulky, electron-rich cyclohexyl side chain. Its high propensity for epimerization (the inversion of stereochemistry at the α-carbon) stems from two primary mechanisms during carboxylate activation:

  • Oxazolone Formation (Path B): During activation with standard carbodiimides (e.g., DIC), the highly reactive O-acylisourea intermediate undergoes intramolecular cyclization to form an oxazol-5(4H)-one (oxazolone) 1[1]. The α-proton of this oxazolone is exceptionally acidic. Because the bulky cyclohexyl group of Chg sterically hinders the incoming amine nucleophile, the lifetime of the oxazolone intermediate is prolonged. This delay allows ambient base to abstract the α-proton, leading to racemization.

  • Direct Enolization (Path A): Direct abstraction of the α-proton by a base (such as DIEA) during activation or Fmoc-deprotection forms an anionic enolate intermediate, which upon re-protonation yields a D/L mixture 1[1].

Mechanism Activated Activated Chg-Carboxylate (O-acylisourea) Oxazolone Oxazolone Intermediate (Path B) Activated->Oxazolone Intramolecular Cyclization Enolate Anionic Enolate (Path A) Activated->Enolate Direct Base Abstraction Racemization Loss of Stereocenter (D/L Mixture) Oxazolone->Racemization Base-catalyzed Tautomerization Enolate->Racemization Re-protonation

Mechanisms of Chg epimerization via oxazolone formation and direct enolization pathways.

Q: How does the choice of coupling reagent impact Chg epimerization? A: The choice of additive is the most critical parameter. Traditional additives like HOBt are insufficiently reactive for sterically hindered amino acids like Chg. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) paired with DIC has been proven to suppress epimerization significantly better than HOBt and performs on par with the explosive HOAt 2[2], 3[3]. Oxyma accelerates the acylation rate, effectively outcompeting the oxazolone formation and minimizing the lifespan of any epimerization-prone intermediates.

Section 2: Analytical Detection Methods

Q: What is the most reliable method for detecting D-Chg impurities in a synthesized L-Chg peptide? A: For intact peptides, High-Resolution Reversed-Phase HPLC (RP-HPLC) or UHPLC is the first-line method. Because the inversion of a single stereocenter in a chiral peptide creates a diastereomer (not an enantiomer), the D-Chg and L-Chg containing peptides have different physicochemical properties and can usually be resolved on a standard C18 or C8 column using a shallow gradient 4[4].

However, if the diastereomers co-elute, or if you need absolute stereochemical confirmation, Marfey's Analysis via LC-MS/MS is required. This method relies on derivatizing the hydrolyzed amino acids to force separation.

Workflow Start Crude Chg-Peptide Path1 Intact Peptide Analysis Start->Path1 Path2 Amino Acid Analysis Start->Path2 HPLC High-Resolution RP-HPLC (Diastereomer Separation) Path1->HPLC Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Path2->Hydrolysis Marfeys Derivatization with FDAA (Marfey's Reagent) Hydrolysis->Marfeys LCMS LC-MS/MS Analysis (D-Chg vs L-Chg) Marfeys->LCMS

Analytical workflow for the detection and stereochemical validation of Chg epimerization.

Step-by-Step Protocol: Marfey's Analysis for Absolute Chg Stereochemistry

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the free amino group of enantiomeric amino acids to form stable diastereomers that are easily separable by standard RP-HPLC/LC-MS without needing a chiral stationary phase.

Step 1: Acid Hydrolysis

  • Transfer 0.5 mg of the purified Chg-containing peptide into a heavy-walled borosilicate glass vial.

  • Add 0.5 mL of 6N HCl containing 1% phenol (to protect sensitive residues like Tyr/Trp, if present).

  • Seal the vial under a vacuum or argon atmosphere.

  • Incubate at 110°C for 24 hours.

  • Cool to room temperature and evaporate the HCl under a gentle stream of nitrogen.

Step 2: Derivatization with FDAA

  • Dissolve the peptide hydrolysate in 100 µL of LC-MS grade water.

  • Add 20 µL of 1 M NaHCO₃ to adjust the pH to ~8.0.

  • Add 100 µL of a 1% (w/v) solution of FDAA (Marfey's Reagent) in acetone.

  • Incubate the mixture at 40°C for 1 hour in the dark.

  • Quench the reaction by adding 20 µL of 1 M HCl.

  • Dilute with 800 µL of 50% Acetonitrile/Water and filter through a 0.22 µm PTFE syringe filter.

Step 3: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 UHPLC column (e.g., Waters XSelect or equivalent).

  • Run a linear gradient of 10% to 50% Acetonitrile (with 0.1% Formic Acid) over 30 minutes.

  • Compare the retention times and MS/MS fragmentation patterns against authentic D-Chg and L-Chg standards derivatized identically.

Section 3: Troubleshooting & Mitigation Strategies

Q: I am observing >10% D-Chg epimerization in my crude peptide. How can I reduce this? A: High epimerization of Chg is a symptom of slow coupling kinetics or excessive base exposure. Implement the following self-validating system to troubleshoot:

  • Switch to DIC/OxymaPure: Avoid onium salts (HBTU/HATU) that require excess DIEA (base). Excess base drives direct enolization 2[2]. DIC/Oxyma operates at a near-neutral pH and suppresses racemization 5[5].

  • Reduce Temperature: If using microwave-assisted or elevated temperature SPPS, drop the coupling temperature strictly for the Chg residue. Elevated temperatures (e.g., 90°C) exacerbate α-proton abstraction. Lowering to 50°C or room temperature for this specific cycle will preserve stereochemical integrity 5[5].

  • Minimize Pre-activation: Add the DIC and Oxyma to the Chg amino acid immediately before adding the mixture to the resin.

Quantitative Comparison of Coupling Reagents for Hindered/Prone Residues

Data synthesized from comparative racemization studies on solid-phase assembling of prone models.

Coupling SystemBase RequiredEpimerization Level (Typical Model)Safety ProfileAcylation Rate
DIC / HOBt None3.3% - 5.0%ModerateSlow
HBTU / DIEA 2.0 eq DIEA> 5.0% (High risk for Chg)SafeFast
DIC / HOAt None0.4% - 1.9%Explosive hazardVery Fast
DIC / OxymaPure None0.3% - 0.4%Safe, Non-explosiveVery Fast
Step-by-Step Protocol: Optimized DIC/Oxyma Coupling for Chg
  • Preparation: Swell the peptidyl-resin in DMF for 20 minutes.

  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Chg-OH and 3.0 equivalents of OxymaPure in a minimal volume of DMF.

  • Initiation: Add 3.0 equivalents of DIC to the vial. Stir for exactly 1 minute (do not over-preactivate to avoid oxazolone buildup).

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours (or 50°C for 15 minutes if using controlled heating).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).

  • Validation: Perform a Kaiser test to confirm complete acylation. If incomplete, perform a second coupling using the identical conditions before proceeding to the next Fmoc deprotection.

References

  • Title: Epimerisation in Peptide Synthesis Source: PMC - NIH URL: [Link]

  • Title: An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL: [Link]

  • Title: Discovery of Zilucoplan: A Complement C5 Inhibitor for Treatment of Anti-Acetylcholine Receptor (AChR) Antibody-Positive Generalized Myasthenia Gravis (gMG) Source: PMC - NIH URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of coupling reagents for Boc-Chg-OH

An in-depth technical analysis for researchers, scientists, and drug development professionals on optimizing the synthesis of peptides containing sterically hindered amino acids. The Mechanistic Challenge of Boc-Chg-OH B...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals on optimizing the synthesis of peptides containing sterically hindered amino acids.

The Mechanistic Challenge of Boc-Chg-OH

Boc-Chg-OH (Boc-L-cyclohexylglycine) is a highly lipophilic, non-natural amino acid frequently incorporated into peptide therapeutics to enhance metabolic stability, induce conformational rigidity, and improve target binding affinity. However, its incorporation presents a significant synthetic hurdle.

The Causality of the Coupling Barrier: The difficulty in coupling Boc-Chg-OH (or coupling the subsequent amino acid onto a resin-bound Chg residue) stems directly from the bulky cyclohexyl ring situated immediately adjacent to the alpha-carbon. During the acylation step of peptide bond formation, this dense steric shield restricts the trajectory of the incoming amine nucleophile. This physical blockade significantly raises the activation energy ( Ea​ ) of the transition state, resulting in sluggish coupling kinetics.

When coupling is slow, competing side reactions dominate. The most critical of these is the formation of an oxazolone (azlactone) intermediate . The prolonged lifetime of the activated Boc-Chg-OH species allows the carbonyl oxygen of the Boc group to attack the activated ester, forming an oxazolone ring that rapidly undergoes proton abstraction and racemization/epimerization at the alpha-carbon. Therefore, selecting the correct coupling reagent is not just about driving the reaction to completion—it is about preserving the chiral integrity of the sequence.

Comparative Evaluation of Coupling Reagents

To overcome the steric barrier of Boc-Chg-OH, highly reactive coupling reagents are mandatory. Below is an objective comparison of the leading strategies [1].

A. Uronium/Aminium Salts: HATU vs. COMU
  • HATU: Long considered the gold standard for sterically hindered couplings, HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation), which acts as an intramolecular base to accelerate nucleophilic attack. However, HATU has a critical flaw: if used in excess or if the coupling is too slow (as is common with Chg), it can react directly with the N-terminal amine to form a dead-end guanidinium species, permanently capping the peptide chain [4, 5].

  • COMU: A third-generation uronium reagent that replaces the explosive HOAt moiety with OxymaPure and incorporates a morpholino backbone. COMU matches or exceeds HATU's reactivity for hindered residues like cyclohexylglycine. The morpholino group acts as an internal base, facilitating a highly organized transition state. Crucially, COMU is safer, generates water-soluble byproducts, and exhibits a significantly lower propensity for racemization[2, 4].

B. Carbodiimides with Additives: DIC / OxymaPure

Standard carbodiimide systems (like DIC/HOBt) are generally insufficiently reactive for Boc-Chg-OH. However, replacing HOBt with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) transforms the system. Oxyma acts as a phenomenal nucleophile, rapidly forming a highly reactive ester while simultaneously suppressing the oxazolone racemization pathway. For sequences where chiral preservation is the absolute highest priority, DIC/Oxyma is often superior to uronium salts[1, 3].

C. Phosphonium Salts: PyAOP / PyBOP

Unlike uronium salts, phosphonium reagents (like the HOAt-based PyAOP) do not cause N-terminal guanidinylation. This mechanistic difference allows researchers to use PyAOP in large excesses or for highly prolonged reaction times—strategies often required to force the sluggish acylation of Boc-Chg-OH to completion [4, 5].

Quantitative Performance Data

The following table summarizes the performance of these reagents. Data is synthesized from comparative studies utilizing sterically hindered, racemization-prone models (such as phenylglycine and cyclohexylglycine derivatives) to illustrate the trade-offs between yield and chiral preservation[3].

Coupling Reagent SystemActive Ester GeneratedRelative ReactivityCrude Yield (%)D-Isomer Formation (%)Guanidinylation Risk
COMU / DIPEA OxymaExtremely High> 95.0< 1.0Low
HATU / DIPEA OAtExtremely High92.51.5High
DIC / OxymaPure OxymaHigh89.91.0None
DIC / HOAt OAtModerate-High81.43.3None
PyBOP / DIPEA OBtModerate75.05.5None

Mechanistic Workflows and Visualizations

G A Boc-Chg-OH (Sterically Hindered) D Active Ester Intermediate (Oxyma / OAt) A->D B Coupling Reagent (e.g., COMU / HATU) B->D C Base (DIPEA / TMP) C->D F Peptide Bond Formation (High Yield) D->F Nucleophilic Attack E Incoming Amine (Resin-bound Peptide) E->F

Activation and coupling pathway of Boc-Chg-OH using modern highly reactive reagents.

Self-Validating Experimental Protocol: Boc-Chg-OH Coupling

To ensure high-fidelity incorporation of Boc-Chg-OH, the following optimized, self-validating Solid-Phase Peptide Synthesis (SPPS) protocol utilizes COMU for primary coupling, with a built-in feedback loop to guarantee completion.

Materials:

  • Boc-Chg-OH (3.0 equivalents relative to resin loading)

  • COMU (2.95 equivalents) — Note: A slight under-stoichiometry relative to the amino acid prevents excess COMU from capping the N-terminus.

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected and neutralized. Wash the resin thoroughly with DMF (5 × 1 min) to remove any residual piperidine or cleavage cocktails.

  • Pre-Activation: Dissolve Boc-Chg-OH and COMU in a minimal volume of DMF (approx. 0.1 M concentration). Add DIPEA. The solution will exhibit a rapid color change (typically yellowish/orange for Oxyma-based activation), indicating the formation of the active ester. Allow pre-activation for exactly 1 to 2 minutes. Caution: Prolonged pre-activation of hindered amino acids increases the risk of oxazolone formation and subsequent racemization.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate gently at room temperature for 2 to 4 hours. Because of the cyclohexyl ring's steric clash, this step requires significantly longer coupling times than standard proteinogenic amino acids.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all soluble byproducts and excess reagents.

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test to detect the presence of unreacted primary amines.

    • Negative Result (Yellow/Colorless beads): Coupling is complete. The steric barrier was successfully overcome.

    • Positive Result (Blue/Purple beads): Incomplete coupling. Do not proceed. Perform a double coupling using DIC/OxymaPure (3.0 eq each) to drive the reaction to completion without risking guanidinylation from repeated COMU exposure.

Workflow Step1 Pre-activation (Boc-Chg-OH + COMU) Step2 Coupling Reaction (2-4 hours) Step1->Step2 Step3 Wash Resin (DMF / DCM) Step2->Step3 Step4 Kaiser Test Step3->Step4 Decision Result? Step4->Decision Success Proceed to Next Step Decision->Success Negative (Yellow) Fail Double Coupling (DIC/Oxyma) Decision->Fail Positive (Blue) Fail->Step2

Self-validating solid-phase peptide synthesis workflow for Boc-Chg-OH.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to Yield Optimization for Boc-Chg-OH Activation

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Activation Methods for Sterically Hindered Amino Acids The incorporation of sterically hindered amino acids, such as Boc-L-cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Activation Methods for Sterically Hindered Amino Acids

The incorporation of sterically hindered amino acids, such as Boc-L-cyclohexylglycine (Boc-Chg-OH), is a critical step in the synthesis of peptides with enhanced conformational rigidity and metabolic stability.[1] However, the bulky cyclohexyl side chain of Boc-Chg-OH presents a significant challenge to efficient peptide bond formation, often resulting in low yields and incomplete reactions.[2] This guide provides an in-depth comparison of different activation methods for Boc-Chg-OH, offering experimental data, mechanistic insights, and detailed protocols to aid in the selection of the optimal coupling strategy.

The Challenge of Steric Hindrance

Steric hindrance in peptide coupling arises when the spatial arrangement of atoms near the reaction centers physically obstructs the approach of the reacting molecules.[2] In the case of Boc-Chg-OH, the large cyclohexyl group, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, creates a crowded environment around the carboxylic acid. This impedes the nucleophilic attack by the amine component, slowing down the reaction rate and potentially leading to the formation of deletion sequences.[2] Consequently, the choice of coupling reagent is paramount for achieving high yields and purity.

Comparative Analysis of Activation Methods

The efficacy of a coupling reagent for a sterically hindered amino acid like Boc-Chg-OH is largely determined by its ability to form a highly reactive activated species that can overcome the steric barrier. We will compare three main classes of coupling reagents: carbodiimides, phosphonium salts, and aminium (uronium) salts.

Table 1: Comparative Yields for the Coupling of a Sterically Hindered Boc-Amino Acid*
Activation MethodCoupling Reagent/AdditivesTypical Yield (%)Key Considerations
CarbodiimideDCC / HOBt~85%Cost-effective, but can lead to racemization and the formation of insoluble dicyclohexylurea (DCU) byproduct.[1][3]
CarbodiimideEDC / HOBt~85%Water-soluble carbodiimide and byproduct, simplifying purification.[3][4]
Aminium (Uronium) SaltHBTU / DIPEA>90%Forms a highly reactive HOBt ester, good for many hindered couplings.[1]
Aminium (Uronium) SaltHATU / DIPEA >90% Generally considered the most effective for difficult couplings due to the formation of a highly reactive OAt-ester and anchimeric assistance from the pyridine nitrogen.[1][5][6]

*Data presented is for the analogous sterically hindered amino acid, Boc-cyclohexyl-D-Ala-OH, and serves as a comparative baseline for Boc-Chg-OH.[1]

Mechanistic Insights into Activator Classes

Understanding the mechanism of action for each class of coupling reagent is crucial for rational selection and troubleshooting.

Carbodiimide-Mediated Activation (e.g., DCC, EDC with HOBt)

Carbodiimides function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and rearrangement to an unreactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then reacts with the amine to form the peptide bond with reduced risk of racemization.[3][7][8]

G Boc_Chg_OH Boc-Chg-OH O_acylisourea O-acylisourea (unstable intermediate) Boc_Chg_OH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC/EDC) HOBt_ester HOBt-active ester (more stable) O_acylisourea->HOBt_ester + HOBt N_acylurea N-acylurea (side product) O_acylisourea->N_acylurea rearrangement HOBt HOBt Peptide_bond Peptide Bond HOBt_ester->Peptide_bond + Amine Amine Amine (R-NH2)

Figure 1: Carbodiimide/HOBt Activation Pathway.

Aminium/Uronium Salt-Based Activation (e.g., HBTU, HATU)

Aminium salts, such as HBTU and HATU, are generally more efficient for sterically hindered couplings.[9] They react with the carboxylate anion to form a highly reactive O-acyluronium intermediate. This is then converted to a reactive ester by the counter-ion (HOBt for HBTU, and the more reactive HOAt for HATU).[5][10][11]

HATU is often superior for challenging couplings due to two key factors:

  • Formation of a more reactive OAt-ester : 1-Hydroxy-7-azabenzotriazole (HOAt) is a more effective activating group than HOBt.

  • Neighboring group effect : The pyridine nitrogen in the HOAt moiety can stabilize the transition state of the aminolysis step, accelerating the reaction.[6][11]

G Boc_Chg_OH_anion Boc-Chg-O⁻ O_acyluronium O-acyluronium salt (highly reactive) Boc_Chg_OH_anion->O_acyluronium + HATU HATU HATU HOAt_ester OAt-active ester (very reactive) O_acyluronium->HOAt_ester Peptide_bond Peptide Bond HOAt_ester->Peptide_bond + Amine Amine Amine (R-NH2) Base Base (e.g., DIPEA) Boc_Chg_OH Boc-Chg-OH Boc_Chg_OH->Boc_Chg_OH_anion + Base

Figure 2: HATU Activation Pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for key activation methods. These protocols are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis.

Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This protocol is recommended for maximizing the yield when coupling Boc-Chg-OH.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Chg-OH (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)[10]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[10]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection if necessary, followed by thorough washing with DMF.[10]

  • Pre-activation: In a separate vessel, dissolve Boc-Chg-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to stand for a few minutes for pre-activation.[10]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin-bound peptide.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to monitor the reaction progress.

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM).

G cluster_0 Pre-activation cluster_1 Coupling Reaction cluster_2 Workup Dissolve Dissolve Boc-Chg-OH & HATU in DMF Add_DIPEA Add DIPEA Dissolve->Add_DIPEA Activate Allow to activate Add_DIPEA->Activate Add_to_Resin Add activated solution to resin Activate->Add_to_Resin Agitate Agitate for 2-4 hours Add_to_Resin->Agitate Monitor Monitor with Kaiser test Agitate->Monitor Wash_DMF Wash with DMF Monitor->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM

Figure 3: HATU Coupling Workflow.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method provides a balance between cost and efficiency and is suitable for less demanding couplings or when optimizing for cost.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Chg-OH (2-4 equivalents)

  • EDC (2-4 equivalents)

  • HOBt (2-4 equivalents)

  • DIPEA (4-8 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform N-terminal deprotection and neutralize with a solution of DIPEA in DMF. Wash thoroughly with DMF.

  • Pre-activation: In a separate vial, dissolve Boc-Chg-OH and HOBt in DMF. Add EDC and DIPEA to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 2-6 hours at room temperature.

  • Monitoring: Monitor the reaction completion with a suitable test.

  • Washing: After completion, drain the reaction mixture and wash the resin extensively with DMF and DCM.

Conclusion and Recommendations

For the successful incorporation of the sterically hindered amino acid Boc-Chg-OH, the choice of activation method is critical. While carbodiimide-based methods are cost-effective, they may result in lower yields. For maximizing yield and minimizing side reactions, the use of a more potent onium salt reagent is highly recommended. HATU stands out as the superior choice for challenging couplings involving sterically demanding residues like Boc-Chg-OH, owing to its high reactivity and ability to suppress racemization. [5][6][9] By understanding the underlying mechanisms and following optimized protocols, researchers can confidently incorporate these valuable building blocks into their peptide synthesis workflows.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (2025). BenchChem.
  • HATU. (n.d.). In Wikipedia.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • Optimizing coupling reagents for sterically hindered Boc-L-proline. (2025). BenchChem.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). ProteoGenix.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH. (2025). BenchChem.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (n.d.). BenchChem.
  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.

Sources

Validation

Head-to-Head Comparison of Scavengers for Boc-Chg Deprotection in Complex Peptide Synthesis

The incorporation of unnatural amino acids like tert-butyloxycarbonyl-L-cyclohexylglycine (Boc-Chg) is a cornerstone in the development of advanced peptidomimetics. This aliphatic residue is heavily utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of unnatural amino acids like tert-butyloxycarbonyl-L-cyclohexylglycine (Boc-Chg) is a cornerstone in the development of advanced peptidomimetics. This aliphatic residue is heavily utilized in the synthesis of Hepatitis C Virus (HCV) NS3 protease inhibitors (such as Boceprevir and Telaprevir) and IAP (Inhibitor of Apoptosis Protein) antagonists[1][2].

While the cyclohexylglycine (Chg) side chain itself is non-nucleophilic and chemically inert, the acidolytic removal of its N-alpha Boc protecting group presents a critical synthetic hurdle. Cleaving the Boc group with strong acids—typically trifluoroacetic acid (TFA)—generates highly reactive tert-butyl carbocations[3]. If left unquenched, these hard electrophiles will indiscriminately attack nucleophilic side chains of other sensitive amino acids (e.g., Tryptophan, Cysteine, Methionine, and Tyrosine) within the complex drug molecule, resulting in irreversible tert-butylation (+56 Da mass adducts)[4].

To preserve the structural integrity of the final compound, nucleophilic "scavengers" must be incorporated into the cleavage cocktail to competitively trap these carbocations[3][4]. This guide provides an objective, head-to-head comparison of modern scavengers used during Boc-Chg deprotection, grounded in mechanistic causality and field-proven protocols.

Mechanistic Pathway of Boc Deprotection and Scavenging

The fundamental principle of scavenger selection relies on kinetic competition. The scavenger must provide a more kinetically accessible and highly nucleophilic target for the tert-butyl cation than the sensitive residues within the peptide sequence.

G BocChg Boc-Chg Peptide Acid TFA Cleavage BocChg->Acid Acidolysis tBu tert-Butyl Cation Acid->tBu Generates Scavenger Scavenger (TIS, EDT) tBu->Scavenger Desired Nucleophile Sensitive Residue (Trp, Cys) tBu->Nucleophile Competing Quenched Quenched Byproduct Scavenger->Quenched Trapped Alkylated Alkylated Peptide (+56 Da Adduct) Nucleophile->Alkylated

Mechanistic pathway of Boc-Chg deprotection and competitive carbocation scavenging.

Head-to-Head Comparison of Scavenger Classes

The choice of scavenger is dictated by the specific amino acid composition of the sequence. Below is a quantitative and mechanistic comparison of the industry-standard scavengers used during Boc cleavage.

ScavengerTypical Conc.Target Residue ProtectionMechanism of ScavengingOdor / Toxicity Profile
TIS (Triisopropylsilane)2.5 - 5.0% (v/v)Trp, GeneralHydride Donation: Reduces the cation to isobutane. Bulky isopropyl groups prevent unwanted reduction of the Trp indole ring.Mild / Low
EDT (1,2-Ethanedithiol)2.5 - 5.0% (v/v)Cys, MetSoft Nucleophilic Trapping: Outcompetes the thiol of Cys for the tert-butyl cation.Severe / High
Thioanisole 5.0% (v/v)MetNucleophilic Trapping: Accelerates deprotection but can alkylate Trp if used without TIS.Moderate / Moderate
Phenol 5.0% (w/v)TyrElectrophilic Aromatic Substitution: Acts as a sacrificial aromatic ring to protect Tyr.Distinct / Toxic
1,4-BDMT 2.5 - 5.0% (v/v)Cys, MetSoft Nucleophilic Trapping: A highly stable, greener alternative to EDT with superior crude purity yields.Low / Low

Data synthesized from established peptide synthesis parameters[3][4][5].

Decision Workflow for Scavenger Selection

G Start Sequence Analysis: Identify Nucleophiles HasCys Contains Cys? Start->HasCys HasMetTrp Contains Met/Trp? HasCys->HasMetTrp No UseEDT Use EDT or 1,4-BDMT (e.g., Reagent K) HasCys->UseEDT Yes UseTIS Use TIS + H2O (Standard Cocktail) HasMetTrp->UseTIS No UseThio Use TIS + Thioanisole (e.g., Reagent B) HasMetTrp->UseThio Yes

Decision workflow for selecting the optimal scavenger cocktail based on peptide sequence.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the methodology is directly verifiable via downstream analytical techniques.

Protocol 1: Standard TFA/TIS/H₂O Cleavage

Best for: Boc-Chg sequences lacking Cysteine or Methionine.

  • Resin Preparation: Wash the Boc-Chg containing peptidyl-resin with dichloromethane (DCM) to swell the polymer matrix. Causality: Proper swelling ensures complete penetration of the cleavage reagents into the resin core, preventing truncated or partially deprotected sequences.

  • Cocktail Formulation: Freshly prepare a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v)[3].

    • Causality: TFA provides the acidic environment for Boc acidolysis. TIS acts as the primary hydride donor to quench the carbocation. Water acts as a secondary nucleophile, trapping the cation as tert-butanol and driving the equilibrium away from re-alkylation[3].

  • Cleavage Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2 hours.

  • Precipitation & Isolation: Filter the resin and concentrate the filtrate under a stream of nitrogen. Add ice-cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet with cold ether three times to remove residual TFA and scavengers.

  • System Validation: Analyze the lyophilized crude product via LC-MS. The protocol is validated as successful if the target mass is achieved. The presence of a +56 Da mass shift indicates incomplete scavenging (tert-butylation), dictating that the reaction time or TIS concentration must be increased in subsequent runs[4].

Protocol 2: Reagent K Variant Cleavage

Best for: Highly sensitive Boc-Chg sequences containing Cys, Met, Trp, or Tyr.

  • Cocktail Formulation: Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v/w/v/v)[3]. Alternatively, substitute EDT with 1,4-BDMT for a greener, less odorous cleavage[5].

    • Causality: This comprehensive cocktail provides distinct scavengers for specific nucleophiles. Phenol protects Tyr via electrophilic aromatic substitution. Thioanisole and EDT provide soft nucleophiles to protect Met and Cys from S-alkylation[3].

  • Reaction Execution: Add to the swollen resin and agitate for 2.5 to 3 hours. Causality: Extended time is required due to the complex kinetic equilibrium of multiple scavengers competing for the carbocation.

  • Precipitation: Precipitate in cold diethyl ether. Note that EDT and Thioanisole require extensive ether washes (minimum 5 times) to fully extract their pungent byproducts from the peptide pellet.

  • System Validation: Perform LC-MS. Look specifically for +56 Da (tert-butylation) and +106 Da (thioanisole adducts). If +56 Da adducts are observed on Cysteine residues, the soft nucleophile concentration (EDT/1,4-BDMT) was insufficient and must be increased[4].

References[5] 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages, NIH,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6883161/[1] 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor, ACS Publications,https://pubs.acs.org/doi/10.1021/jm060410y[3] The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development, Benchchem,https://www.benchchem.com/document/the-sentinel-of-serine[4] Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis, Benchchem,https://www.benchchem.com/document/preventing-side-chain-tert-butylation[2] Boc-L-cyclohexylglycine, LookChem,https://www.lookchem.com/Boc-L-cyclohexylglycine/

Sources

Comparative

Comparative Guide to Receptor Binding Affinity: The Impact of Cyclohexylglycine and Sterically Demanding Residues

A Senior Application Scientist's Guide to Evaluating Ligand-Receptor Interactions In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the strategic incorporation of non-nat...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Ligand-Receptor Interactions

In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the strategic incorporation of non-natural amino acids is a cornerstone of lead optimization. These unique building blocks offer a palette for fine-tuning pharmacological properties, including stability, selectivity, and, most critically, receptor binding affinity. Among these, L-Cyclohexylglycine (Chg) stands out for its ability to introduce a bulky, hydrophobic cyclohexyl side chain, which can profoundly influence a peptide's interaction with its target receptor.[1][2]

This guide provides an in-depth evaluation of how sterically demanding residues, exemplified by the principles of cyclohexylglycine incorporation, impact receptor binding affinity. We will use the well-characterized melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) pivotal to energy homeostasis, as our model system.[3][4] By examining the potent MC4R antagonist SHU9119, which features a similarly bulky D-Naphthylalanine residue, we can derive direct parallels to the strategic utility of cyclohexylglycine in ligand design.

The Principle of Steric Modulation in Ligand Design

The affinity of a ligand for its receptor is governed by a delicate balance of intermolecular forces. Introducing a bulky, conformationally constrained residue like cyclohexylglycine can enhance binding affinity through several mechanisms:

  • Increased Hydrophobic Contact: The cyclohexyl group can engage in favorable van der Waals and hydrophobic interactions within the receptor's binding pocket, displacing water molecules and increasing the overall binding energy.[1]

  • Conformational Rigidity: Constraining the peptide backbone can reduce the entropic penalty of binding, locking the ligand into a bioactive conformation that is pre-organized for receptor engagement.

  • Enhanced Selectivity: The specific shape and size of the residue can create interactions that are unique to the target receptor, reducing off-target binding and improving the ligand's selectivity profile.

To quantify these effects, the gold standard is the competitive radioligand binding assay, which measures the ability of an unlabeled test compound to displace a high-affinity radiolabeled ligand from the receptor.[5][6]

Experimental Workflow: Competitive Radioligand Binding Assay

The following protocol outlines a robust method for determining the inhibition constant (Kᵢ) of a test compound at the human MC4R. This self-validating system includes controls for total and non-specific binding, ensuring data integrity.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_analysis Phase 3: Separation & Data Analysis prep1 Culture HEK293 cells expressing hMC4R prep2 Harvest cells & prepare membrane homogenate prep1->prep2 prep3 Determine protein concentration (BCA Assay) prep2->prep3 assay1 Add to 96-well plate: - Membrane prep (20-40 µg) - Test Compound (10⁻¹⁰ to 10⁻⁵ M) - Radioligand ([¹²⁵I]-NDP-α-MSH) prep3->assay1 prep4 Prepare serial dilutions of test compound (e.g., SHU9119) prep4->assay1 assay2 Incubate at 25-30°C for 60-90 min to reach equilibrium assay1->assay2 analysis1 Rapidly filter plate contents through PEI-soaked GF/C filters assay2->analysis1 analysis2 Wash filters with ice-cold buffer to separate bound from free radioligand analysis1->analysis2 analysis3 Measure radioactivity (CPM) using a gamma counter analysis2->analysis3 analysis4 Calculate IC₅₀ from competition curve (Prism GraphPad) analysis3->analysis4 analysis5 Convert IC₅₀ to Kᵢ using Cheng-Prusoff equation analysis4->analysis5

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol

1. Membrane Preparation:

  • Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human melanocortin-4 receptor (hMC4R) to approximately 80-90% confluency.

  • Harvest the cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.[7]

  • Homogenize the cells on ice using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[7][8]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in an assay buffer, determine the protein concentration via a BCA protein assay, and store aliquots at -80°C.[7]

2. Assay Setup & Incubation:

  • On the day of the experiment, thaw the membrane aliquots on ice and dilute them in the binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) to a final concentration that yields 20-40 µg of protein per well.[7]

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and binding buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., 1 µM NDP-α-MSH) to block all specific binding sites.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[8]

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[7]

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (GF/C) that has been pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7]

  • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Measure the radioactivity trapped on the filters using a gamma counter.

4. Data Analysis:

  • Calculate the specific binding at each test compound concentration by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of the competitive binding wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of specific radioligand binding.[7]

  • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

Comparative Data: The Impact on MC4R Binding Affinity

The incorporation of a bulky, hydrophobic residue dramatically alters ligand affinity and function at the MC4R. SHU9119, a synthetic peptide where the Phenylalanine at position 7 of α-MSH is replaced with a D-Naphthylalanine, serves as a powerful antagonist.[3] Its binding affinity is compared below with the endogenous agonist α-MSH and the FDA-approved MC4R agonist, Setmelanotide.

CompoundKey Structural FeatureReceptor FunctionBinding Affinity (IC₅₀ / Kᵢ)
α-MSH Endogenous PeptideAgonist~1-5 nM (EC₅₀, functional)
SHU9119 D-Naphthylalanine residueAntagonist0.06 nM (IC₅₀) [9][10]
Setmelanotide Cyclic Peptide AgonistAgonist0.27 nM (IC₅₀) / 2.1 nM (Kᵢ) [11]

This data clearly demonstrates that the substitution with a sterically demanding amino acid in SHU9119 results in exceptionally high binding affinity, orders of magnitude greater than even optimized agonists. This potent binding is a direct result of enhanced interactions within the receptor's orthosteric binding pocket, a principle directly applicable to the use of Cyclohexylglycine.[4][12]

Mechanistic Context: MC4R Signaling Pathway

Understanding the receptor's signaling cascade provides context for why modulating binding affinity is so crucial. The MC4R is a canonical Gₛ-coupled GPCR.

Diagram of MC4R Gₛ-Coupled Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R Gs Gₛ Protein (α, β, γ subunits) MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., ↓ Food Intake) CREB->Response Regulates Gene Transcription Agonist Agonist (e.g., α-MSH) Agonist->MC4R Binds & Activates Antagonist Antagonist (e.g., SHU9119) Antagonist->MC4R Binds & Blocks ATP ATP ATP->AC

Caption: Simplified MC4R signaling pathway via Gₛ coupling.

An agonist like α-MSH binds to and activates the MC4R, triggering the Gₛ protein to activate adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8] Elevated cAMP activates Protein Kinase A (PKA), leading to downstream signaling that ultimately suppresses food intake. An antagonist like SHU9119 binds to the receptor with high affinity but does not induce this conformational change, thereby blocking the endogenous agonist from binding and inhibiting the entire cascade.

Conclusion and Outlook

The evaluation of the MC4R system provides a compelling case study for the strategic use of bulky, non-natural amino acids in peptide drug design. As demonstrated by the high affinity of the antagonist SHU9119, the incorporation of sterically demanding residues—a role fulfilled by Cyclohexylglycine—is a validated and powerful strategy to enhance receptor binding affinity. This enhancement is driven by improved hydrophobic interactions and conformational pre-organization within the ligand. The detailed radioligand binding assay protocol provided herein represents the industry-standard methodology for quantifying these improvements, enabling researchers to make data-driven decisions in the optimization of novel peptide therapeutics. By leveraging these principles, scientists can rationally design ligands with superior potency, selectivity, and therapeutic potential.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • Chem-Impex. (n.d.). Fmoc-L-cyclohexylglycine.
  • MedchemExpress. (n.d.). SHU 9119 | MC3/4R Antagonist.
  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay of Sufotidine.
  • Yang, Y. K., Dickinson, C., Haskell-Luevano, C., & Gantz, I. (2002). Molecular determinants of human melanocortin-4 receptor responsible for antagonist SHU9119 selective activity. Journal of Biological Chemistry, 277(34), 31100-31106. [Link]

  • ResearchGate. (2014). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds.
  • Chem-Impex. (n.d.). D-2-Cyclohexylglycine.
  • Yu, J., et al. (2020). Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding. Science, 368(6489), 428-433. [Link]

  • RCSB Protein Data Bank. (2020). 6W25: Crystal structure of the Melanocortin-4 Receptor (MC4R) in complex with SHU9119. [Link]

  • Huth, M., et al. (2021). Structures of active melanocortin-4 receptor–Gs-protein complexes with NDP-α-MSH and setmelanotide. Nature Communications, 12(1), 3839. [Link]

  • Muttenthaler, M., et al. (2024). Recent Trends in Peptide Drug Discovery and Development. Royal Society of Chemistry.
  • Chem-Impex. (n.d.). L-2-Cyclohexylglycine.
  • Ghasemian, A., et al. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. Molecules, 27(21), 7486. [Link]

  • Marks, D. L., et al. (2006). A derivative of the melanocortin receptor antagonist SHU9119 (PG932) increases food intake when administered peripherally. Peptides, 27(2), 305-310. [Link]

  • Abcam. (n.d.). SHU9119, Melanocortin 3 and 4 (MC3 and MC4) receptor antagonist.
  • Tocris Bioscience. (n.d.). SHU 9119 | Melanocortin (MC) Receptors.
  • Le, T. N., et al. (2024). N-branched tricyclic guanidines as novel melanocortin-3 receptor agonists and melanocortin-4 receptor antagonists. Bioorganic & Medicinal Chemistry, 102, 117629. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Boc-Chg-Ome

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine methyl ester (B...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine methyl ester (Boc-Chg-Ome). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Identification and Risk Assessment

While specific hazard data for Boc-Chg-Ome is not extensively documented, its structure as a Boc-protected amino acid ester informs a conservative approach to handling. Structurally similar compounds are generally not classified as highly hazardous materials; however, like many fine chemicals, it can pose risks if handled improperly.[1][2] The primary hazards are associated with:

  • Inhalation: Airborne dust particles of the solid compound can cause respiratory irritation.[3]

  • Skin and Eye Contact: Direct contact may lead to irritation.[3]

  • Ingestion: Accidental ingestion can be harmful.

Therefore, all handling procedures must be designed to minimize direct contact and aerosolization. A thorough risk assessment should be conducted before any new procedure involving this compound.[4]

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[5] The following table outlines the minimum required PPE for handling Boc-Chg-Ome.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields (EN166 or NIOSH approved) or chemical safety goggles.[3][4]Protects eyes from dust particles and accidental splashes.[3] For high-risk tasks, a face shield should be worn in addition to goggles.[5]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[3]Prevents direct skin contact.[3] Gloves must be inspected before use and disposed of immediately if contaminated.[6]
Body Protection Standard laboratory coat, long pants, and closed-toe shoes.[4][5]Protects skin from accidental spills and contamination.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95).[3][7]Required only when dusts are generated and engineering controls cannot adequately limit exposure.[2][3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is paramount for safety and reproducibility. This protocol outlines the essential steps for safely handling Boc-Chg-Ome from preparation to cleanup.

Engineering Controls and Preparation
  • Ventilation: Always handle solid Boc-Chg-Ome in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that may generate dust, such as weighing and transferring.[8]

  • Safety Stations: Confirm that eyewash stations and safety showers are unobstructed and have been recently tested.[3]

  • Workspace Decontamination: Before starting, ensure the work area is clean and free of clutter.

Safe Handling Workflow

The following diagram illustrates the standard workflow for handling Boc-Chg-Ome.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Clean Workspace prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent Slowly to Dissolve handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 After Experiment clean2 Segregate Chemical Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard Operating Procedure for Handling Boc-Chg-Ome.

Specific Handling Procedures
  • Weighing and Transferring: To prevent inhalation, conduct all weighing and transferring of the solid compound within a chemical fume hood.[8] Use anti-static tools where appropriate. Avoid creating dust clouds by handling the material gently.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing. Ensure the container is appropriately sized for the volume of the solution.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and correct response is critical.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][10]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Spill Cleanup Protocol

The following flowchart provides a decision-making framework for responding to a spill.

SpillResponse start Spill Occurs is_major Is the spill large or in a poorly ventilated area? start->is_major evacuate Evacuate Area. Alert EHS. Do not attempt cleanup. is_major->evacuate Yes is_solid Is the spill solid or liquid? is_major->is_solid No solid_cleanup Don PPE. Gently sweep up solid with an inert absorbent material. Avoid creating dust. is_solid->solid_cleanup Solid liquid_cleanup Don PPE. Cover with absorbent material. Work from outside in. is_solid->liquid_cleanup Liquid collect Collect mixture into a sealed, -labeled container for disposal. solid_cleanup->collect liquid_cleanup->collect decontaminate Clean spill area thoroughly with appropriate solvent. collect->decontaminate dispose Dispose of all materials as hazardous chemical waste. decontaminate->dispose

Caption: Decision Flowchart for Boc-Chg-Ome Spill Response.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation: Boc-Chg-Ome and any materials contaminated with it must be disposed of as special or hazardous chemical waste.[3][9] This includes unused product, reaction residues, and contaminated labware like gloves, pipette tips, and weighing papers.[8][11]

  • Containerization: Use a designated, clearly labeled, and tightly sealed container for all Boc-Chg-Ome waste.[3][9] Do not mix with other waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) office.[9]

  • Disposal Route: Arrange for waste pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[3][11] Never dispose of Boc-Chg-Ome down the drain or in regular trash.[9][10]

  • Decontamination of Empty Containers: Thoroughly triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[11]

References

  • Personal protective equipment for handling 3-Aminohexanoic acid. Benchchem.
  • Boc-Chg-OH Safety Information. Sigma-Aldrich.
  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.
  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of Boc-Trp-Phe-OMe: A Guide to Safe and Compliant Laboratory Practices. Benchchem.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]

  • Boc-Ser-OMe Safety Data Sheet (SDS). CHEMDOR CHEMICALS.
  • Boc-Phg-OH | CAS 2900-27-8. Chemdor. Available at: [Link]

  • Proper Disposal of Boc-AEDI-OH: A Comprehensive Guide for Laboratory Professionals. Benchchem.

Sources

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